Product packaging for 6-Bromo-2-chlorobenzothiazole(Cat. No.:CAS No. 80945-86-4)

6-Bromo-2-chlorobenzothiazole

Cat. No.: B1270875
CAS No.: 80945-86-4
M. Wt: 248.53 g/mol
InChI Key: IJQSMNIZBBEBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-chlorobenzothiazole is a useful research compound. Its molecular formula is C7H3BrClNS and its molecular weight is 248.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNS B1270875 6-Bromo-2-chlorobenzothiazole CAS No. 80945-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQSMNIZBBEBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365955
Record name 6-Bromo-2-chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-86-4
Record name 6-Bromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80945-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chlorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chlorobenzothiazole (CAS Number: 80945-86-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 6-Bromo-2-chlorobenzothiazole. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a halogenated benzothiazole derivative. The presence of both bromine and chlorine atoms on the benzothiazole scaffold significantly influences its reactivity and utility as a synthetic intermediate.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 80945-86-4[1][2]
Molecular Formula C₇H₃BrClNS[1][2]
Molecular Weight 248.53 g/mol [1][3]
Appearance White to off-white or pale yellow crystalline powder[1][4]
Melting Point 98-102 °C[1]
Boiling Point 157 °C at 18 mmHg[1]
Solubility Soluble in organic solvents.[2]
Purity Typically ≥96% (GC)[1][2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

Spectrum TypePredicted/Expected Data
¹H NMR Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic environment created by the bromine and chlorine substituents.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon attached to the chlorine (C2) would likely be downfield. The carbon atoms attached to bromine and in the heterocyclic ring would also show characteristic shifts.
IR (Infrared) Spectroscopy Characteristic peaks for the aromatic C-H stretching would be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations of the benzothiazole ring would appear in the 1600-1450 cm⁻¹ region. C-Cl and C-Br stretching vibrations would be found in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z 247 and 249 with a relative intensity determined by the isotopes of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
Danger H301: Toxic if swallowed. H311: Toxic in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H402: Harmful to aquatic life.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific safety data sheet provided by the supplier before handling this chemical.

Synthesis and Reactivity

Generalized Experimental Protocol for Benzothiazole Synthesis:

A plausible synthetic route to this compound would start from 4-bromoaniline. The general steps are outlined below. It is crucial to note that this is a generalized procedure and would require optimization for the specific synthesis of the title compound.

  • Thiocyanation of 4-bromoaniline: 4-bromoaniline is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of bromine and an acid catalyst (e.g., acetic acid). This step forms an intermediate arylthiourea or a related species.

  • Oxidative Cyclization: The intermediate undergoes an intramolecular oxidative cyclization to form the 2-amino-6-bromobenzothiazole ring system.

  • Sandmeyer-type Reaction: The 2-amino group is then converted to a chloro group via a Sandmeyer-type reaction. This typically involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.

  • Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

The reactivity of this compound is characterized by the presence of the reactive 2-chloro substituent. This chlorine atom can be readily displaced by various nucleophiles, making it a valuable precursor for the synthesis of a wide range of 2-substituted-6-bromobenzothiazoles.

G cluster_start Starting Material cluster_reagents1 Step 1: Thiocyanation cluster_intermediate Intermediate cluster_reagents2 Step 2: Sandmeyer Reaction cluster_product Final Product 4-Bromoaniline 4-Bromoaniline KSCN_Br2 KSCN, Br₂ Acetic Acid Intermediate 2-Amino-6-bromobenzothiazole KSCN_Br2->Intermediate Cyclization Sandmeyer 1. NaNO₂, H⁺ 2. CuCl Product This compound Sandmeyer->Product Substitution

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce diverse functional groups at the 2-position through nucleophilic substitution of the chlorine atom.

  • Pharmaceutical Research: This compound is utilized in the development of novel therapeutic agents. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The bromo and chloro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

  • Agrochemical Development: It serves as a precursor for the synthesis of new pesticides, particularly fungicides and herbicides. The benzothiazole core is a common scaffold in agrochemical research, and modifications enabled by this intermediate can lead to compounds with enhanced efficacy and selectivity.

  • Materials Science: The unique electronic properties of the benzothiazole ring system also make it a building block for the synthesis of organic materials with potential applications in electronics and polymer science.

G cluster_nucleophiles Nucleophilic Substitution cluster_products Diverse Derivatives Start This compound Amine Amines (R-NH₂) Start->Amine + R-NH₂ Thiol Thiols (R-SH) Start->Thiol + R-SH Alcohol Alcohols (R-OH) Start->Alcohol + R-OH Product_Amine 2-Amino-6-bromobenzothiazoles Amine->Product_Amine Product_Thiol 2-Thio-6-bromobenzothiazoles Thiol->Product_Thiol Product_Alcohol 2-Alkoxy-6-bromobenzothiazoles Alcohol->Product_Alcohol Bioactive_Molecules1 Pharmaceuticals, Agrochemicals Product_Amine->Bioactive_Molecules1 Further Functionalization Bioactive_Molecules2 Pharmaceuticals, Agrochemicals Product_Thiol->Bioactive_Molecules2 Further Functionalization Bioactive_Molecules3 Pharmaceuticals, Agrochemicals Product_Alcohol->Bioactive_Molecules3 Further Functionalization

Caption: Role as a versatile synthetic building block.

References

Physical and chemical properties of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chlorobenzothiazole is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of a diverse range of functional molecules. Its unique structural and electronic properties, imparted by the bromine and chlorine substituents on the benzothiazole core, make it a valuable building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and key applications, to support its use in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Physical Properties

The physical characteristics of this compound determine its state and behavior under various conditions.

PropertyValueCitations
AppearanceWhite to orange to green powder/crystal[1]
Melting Point98 - 102 °C[1]
96.0 - 105.0 °C[2]
99 - 103 °C[3]
Boiling Point157 °C at 18 mmHg[1][3]
SolubilitySoluble in Toluene[3]
Purity≥ 96% (Gas Chromatography)[1][2]
Chemical Identifiers

Unique identifiers are crucial for the accurate documentation and sourcing of this chemical compound.

IdentifierValueCitations
CAS Number 80945-86-4[1][2][3][4]
Molecular Formula C₇H₃BrClNS[1][2][4]
Molecular Weight 248.52 g/mol [1][4]
IUPAC Name 6-bromo-2-chloro-1,3-benzothiazole[2][4]
SMILES ClC1=NC2=CC=C(Br)C=C2S1[2][5]
InChI Key IJQSMNIZBBEBKI-UHFFFAOYSA-N[2][4]
PubChem ID 2049871[1][4]
MDL Number MFCD04971822[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding benzothiazolone precursor.

Synthesis from 6-Bromo-2-benzothiazolone

A general and effective method involves the reaction of 6-bromo-2-benzothiazolone with a chlorinating agent, such as phosphorus trichloride.[3]

Experimental Protocol:

  • Reaction Setup: 6-bromo-2-benzothiazolone (e.g., 500 mg, 2.2 mmol) is dissolved in phosphorus trichloride (e.g., 5 mL).[3]

  • Reflux: The reaction mixture is heated to reflux and maintained for approximately 18 hours.[3]

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice water.[3]

  • Neutralization: The pH of the aqueous mixture is adjusted to 9 with ammonia to neutralize any remaining acid.[3]

  • Isolation: The resulting solid product is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield this compound.[3]

G cluster_workflow Synthesis Workflow start 6-Bromo-2-benzothiazolone + Phosphorus Trichloride reflux Reflux for 18 hours start->reflux Heat workup Pour into ice water reflux->workup Cool neutralize Neutralize with Ammonia (pH 9) workup->neutralize isolate Filter, Wash, and Dry neutralize->isolate product This compound isolate->product

Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 2-position, which is activated by the adjacent nitrogen and sulfur atoms and the chlorine leaving group. This makes it highly susceptible to nucleophilic substitution reactions .[1] This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse derivatives.[1]

G cluster_reactivity General Reactivity reactant This compound product 2-Substituted-6-bromobenzothiazole reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Chloride (Cl⁻) product->leaving_group

Nucleophilic substitution at the C2 position.

Applications

The versatility of this compound as a synthetic intermediate has led to its use in several key areas of research and development.[1]

  • Pharmaceutical Research: It is a precursor for compounds with potential antimicrobial (antibacterial and antifungal) and anti-inflammatory properties.[1] Its derivatives are also explored in biochemical studies related to enzyme inhibition and receptor binding.[1]

  • Agrochemical Development: The compound serves as an important intermediate in the synthesis of fungicides and herbicides, contributing to crop protection.[1]

  • Materials Science: It is employed in the formulation of advanced polymers and coatings, where its incorporation can enhance thermal stability and resistance to degradation.[1]

G cluster_applications Key Application Areas core This compound pharma Pharmaceuticals (Antimicrobial, Anti-inflammatory) core->pharma agro Agrochemicals (Fungicides, Herbicides) core->agro material Materials Science (Polymers, Coatings) core->material

Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). If swallowed, immediately call a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338). Store locked up (P405).[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physical properties and predictable reactivity make it an essential tool for chemists in academia and industry. The ability to readily undergo nucleophilic substitution allows for the creation of extensive libraries of novel compounds for evaluation in drug discovery, agrochemical research, and the development of high-performance materials. Proper understanding of its synthesis, handling, and chemical behavior is paramount to leveraging its full potential in scientific innovation.

References

Navigating the Solubility of 6-Bromo-2-chlorobenzothiazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-chlorobenzothiazole, a key intermediate in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and illustrates the compound's role in the drug discovery workflow.

Introduction to this compound

This compound (CAS No. 80945-86-4) is a halogenated benzothiazole derivative. Its molecular structure, featuring a bromine atom on the benzene ring and a chlorine atom at the 2-position of the thiazole ring, makes it a versatile building block in medicinal chemistry. It serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications, including agents with high affinity for β-amyloid fibrils, which are implicated in Alzheimer's disease, as well as compounds with antimicrobial and anti-inflammatory properties.[1]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative assessment of its solubility can be made.

Qualitative Solubility:

General chemical principles suggest that this compound, a relatively nonpolar molecule, will exhibit good solubility in common organic solvents. One available source explicitly states that it is "soluble in Toluene".[1] Furthermore, a reported octanol-water partition coefficient (log Pow) of 3.966 indicates a strong preference for lipophilic environments over aqueous solutions, suggesting poor water solubility and good solubility in organic solvents.

Expected Solubility in Common Organic Solvents:

Based on the principle of "like dissolves like" and the known properties of similar benzothiazole derivatives, the following table provides an expected, qualitative solubility profile. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassExample SolventsExpected SolubilityRationale
Non-polar Toluene, Hexane, CyclohexaneGood to ModerateThe aromatic and halogenated nature of the compound suggests favorable interactions with non-polar aromatic and aliphatic solvents. Solubility in Toluene is reported.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneGoodThese solvents are capable of dissolving a wide range of organic compounds and should effectively solvate this compound.
Polar Protic Ethanol, Methanol, IsopropanolModerate to LowThe potential for hydrogen bonding with the nitrogen atom in the thiazole ring may provide some solubility, but the overall nonpolar character will likely limit it.
Chlorinated Dichloromethane (DCM), ChloroformGoodThe presence of chlorine and bromine atoms in the molecule suggests good miscibility with chlorinated solvents.
Aqueous WaterPoorThe high log Pow value and predominantly nonpolar structure indicate low water solubility.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are widely accepted in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to permit the excess solid to sediment. Centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often employed in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vivo situations.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, typically Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the target aqueous or organic solvent.

  • Precipitation Induction: The addition of the aqueous or less-solubilizing organic solvent will cause the compound to precipitate in wells where its concentration exceeds its kinetic solubility.

  • Incubation: Incubate the microplate at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection: The amount of precipitate can be quantified using various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV-Vis spectroscopy after filtration.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Role in Drug Discovery Workflow

This compound is a valuable starting material in the drug discovery process. Its utility lies in its ability to be chemically modified to generate a diverse library of novel compounds for biological screening. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Synthesis & Derivatization A->B Reaction with nucleophiles C Library of Novel Benzothiazole Derivatives B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E F Lead Optimization E->F Structure-Activity Relationship (SAR) Studies G Preclinical Development F->G

Caption: Drug discovery workflow starting from this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its expected solubility profile and the robust experimental methodologies required for its precise determination. For researchers and drug development professionals, a thorough characterization of solubility is a critical first step in harnessing the potential of this versatile chemical intermediate for the synthesis of next-generation therapeutics. The provided protocols offer a clear pathway to generating the necessary data to advance research and development efforts.

References

Molecular structure and IUPAC name of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-2-chlorobenzothiazole, a heterocyclic building block with significant applications in pharmaceutical and materials science research. This document outlines its molecular structure, physicochemical properties, and detailed protocols for its synthesis.

Molecular Structure and IUPAC Name

This compound is a substituted benzothiazole derivative. The benzothiazole core is a bicyclic system composed of a benzene ring fused to a thiazole ring. In this specific molecule, a bromine atom is substituted at the 6th position of the benzene ring, and a chlorine atom is at the 2nd position of the thiazole ring.

IUPAC Name: 6-bromo-2-chloro-1,3-benzothiazole[1]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₃BrClNS[1][2][3][4]
Molecular Weight 248.52 g/mol [2][4]
CAS Number 80945-86-4[1][2][3][4]
Appearance White to orange to green powder to crystal[2]
Melting Point 98 - 102 °C[2]
Boiling Point 157 °C at 18 mmHg[2]
Purity ≥96% (GC)[2]
SMILES ClC1=NC2=CC=C(Br)C=C2S1[1]
InChI Key IJQSMNIZBBEBKI-UHFFFAOYSA-N[1]

Experimental Protocols

A common synthetic route to this compound involves a two-step process: first, the synthesis of the precursor 2-Amino-6-bromobenzothiazole, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is based on the established reaction of 4-bromoaniline with potassium thiocyanate and bromine.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol for recrystallization

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 0.1 mole of 4-bromoaniline and 0.4 mole of potassium thiocyanate in 150 mL of glacial acetic acid.

  • Cool the mixture in an ice bath to below 10°C.

  • Prepare a solution of 0.1 mole of bromine in 100 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture for an additional 10 hours at room temperature.

  • Pour the reaction mixture into warm water. The crude product will precipitate.

  • Filter the precipitate and wash with water.

  • Neutralize the combined filtrate with a 10% NaOH solution to precipitate any remaining product.

  • Filter this second batch of precipitate, wash with water, and combine with the first batch.

  • Recrystallize the crude 2-Amino-6-bromobenzothiazole from ethanol to obtain the purified product.

Step 2: Synthesis of this compound (via Sandmeyer Reaction)

This is a representative protocol for the conversion of the 2-amino group to a 2-chloro group.

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 0.05 mole of 2-Amino-6-bromobenzothiazole in a mixture of concentrated HCl and water in a flask cooled to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mole) dropwise, keeping the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.

  • In a separate flask, dissolve 0.06 mole of copper(I) chloride in concentrated HCl and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.

Logical Workflow of Synthesis

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.

G start 4-Bromoaniline step1 Reaction with KSCN and Br2 in Acetic Acid start->step1 intermediate 2-Amino-6-bromobenzothiazole step1->intermediate step2 Diazotization (NaNO2, HCl) followed by Sandmeyer Reaction (CuCl) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Synthesis of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzothiazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms onto the benzothiazole scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth review of the primary synthetic strategies employed to access these valuable compounds, focusing on detailed methodologies, quantitative data, and reaction pathways.

Core Synthetic Strategies: An Overview

The synthesis of halogenated benzothiazoles can be broadly categorized into two main approaches:

  • Direct Halogenation: This strategy involves the direct introduction of a halogen atom onto a pre-existing benzothiazole ring system through electrophilic aromatic substitution or other C-H functionalization methods. The regioselectivity of this approach is dictated by the electronic properties of the benzothiazole core and any existing substituents.

  • Cyclization of Halogenated Precursors: This "bottom-up" approach involves constructing the benzothiazole ring from acyclic or monocyclic precursors that already bear the desired halogen atom(s). This method offers excellent control over the final position of the halogen substituent.

G cluster_main Synthesis of Halogenated Benzothiazoles cluster_direct Strategy 1: Direct Halogenation cluster_cyclization Strategy 2: Cyclization of Precursors start Starting Materials benzothiazole Benzothiazole Core start->benzothiazole precursors Halogenated Precursors (e.g., o-Aminothiophenols, Thiobenzanilides) start->precursors halogenation Halogenating Agent (NXS, X₂, SO₂Cl₂, etc.) benzothiazole->halogenation Electrophilic Substitution C-H Activation direct_product Halogenated Benzothiazole halogenation->direct_product cyclization Cyclization Reaction (e.g., Jacobsen, Condensation) precursors->cyclization cyclo_product Halogenated Benzothiazole cyclization->cyclo_product

Caption: Overview of the two primary synthetic routes to halogenated benzothiazoles.

Synthesis via Cyclization of Halogenated Precursors

Constructing the benzothiazole ring from halogen-bearing starting materials is a robust and widely used strategy that provides unambiguous regiochemical outcomes. The most common precursor is a halogen-substituted 2-aminothiophenol, which can be condensed with a variety of electrophilic partners.

A prominent method in this category is the Jacobsen cyclization , which involves the reaction of a thiobenzanilide with an oxidizing agent like potassium ferricyanide to form the benzothiazole ring. When starting with a halogenated aniline, this method produces the corresponding halogenated 2-phenylbenzothiazole.[1][2][3]

G cluster_cyclization Cyclization of Halogenated Precursors Pathway p1 Halogenated Aniline p3 Halogenated Thiobenzanilide p1->p3 Thioamidation p2 Thioacylating Agent (e.g., Lawesson's Reagent + Acid) p2->p3 p5 Halogenated 2-Arylbenzothiazole p3->p5 Jacobsen Cyclization p4 Oxidative Cyclization (e.g., K₃[Fe(CN)₆]) p4->p5 G cluster_bromination Direct Bromination Workflow b1 Benzothiazole b4 Brominated Benzothiazole b1->b4 Electrophilic Aromatic Substitution b2 Brominating Agent (NBS or Br₂) b2->b4 b3 Solvent & Temperature (e.g., Chloroform, 45-55°C) b3->b4

References

The Pharmacological Potential of 6-Bromo-2-chlorobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 6-Bromo-2-chlorobenzothiazole serves as a key intermediate in the synthesis of compounds with significant biological potential. The presence of the bromo and chloro substituents at positions 6 and 2, respectively, enhances the molecule's reactivity and provides a platform for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of halogenated benzothiazoles have shown considerable promise as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]

In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of bromo- and chloro-substituted benzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying this activity.

Derivative ClassCancer Cell LineActivity MetricValueReference
Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)GI5071.8 nM[4]
Dichlorophenyl-containing chlorobenzothiazoleVarious (9 cell lines)GI501.60 µM - 71.8 nM[4]
Pyrimidine based carbonitrile benzothiazole (from 2-bromo-6-cyanobenzothiazole)Various (6 cell lines)-Potent activity[4][5]
2-Hydrazone(3-fluorophenyl)benzothiazole (6-chloro substituted)Pancreatic adenocarcinoma (Capan-1)IC500.6 µM[6]
2-Hydrazone(3-fluorophenyl)benzothiazole (6-chloro substituted)Non-small cell lung cancer (NCI-H460)IC500.9 µM[6]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideProstate Cancer (LNCaP)IC5011.2 ± 0.79 µg/mL[4][5]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideProstate Cancer (PC-3)IC5019.9 ± 1.17 µg/mL[4][5]
Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating critical cellular signaling pathways, including the PI3K/AKT and ERK/MAPK pathways, which are often dysregulated in cancer.

The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival. Several benzothiazole derivatives have been identified as inhibitors of this pathway, leading to the induction of apoptosis in cancer cells. For instance, the novel benzothiazole derivative PB11 has been shown to down-regulate PI3K and AKT, leading to cytotoxicity in glioblastoma (U87) and cervical cancer (HeLa) cell lines with IC50 values below 50 nM.[7]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates BTZ This compound Derivatives AKT AKT PIP3->AKT Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation promotes BTZ->PI3K inhibit BTZ->AKT inhibit

PI3K/AKT signaling pathway inhibition.

The ERK/MAPK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Certain benzothiazole-pyrrole conjugates have demonstrated the ability to down-regulate key components of this pathway, including Ras, MEK1, and ERK1/2, leading to G2/M cell cycle arrest and apoptosis in breast cancer cells (MCF-7).[2][8]

ERK_MAPK_Pathway Signal External Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BTZ This compound Derivatives BTZ->Ras inhibit BTZ->MEK inhibit BTZ->ERK inhibit

ERK/MAPK signaling pathway inhibition.

Antimicrobial Activity

Substituted benzothiazoles are also recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens. The presence of halogen substituents on the benzothiazole ring can enhance this activity.[9]

Antibacterial and Antifungal Efficacy

The antimicrobial activity of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the Zone of Inhibition (ZOI).

Derivative ClassMicroorganismActivity MetricValueReference
2,6-disubstituted benzothiazoleMoraxella catarrhalisMIC4 µg/mL[9]
Sulfonamide analogues of benzothiazolePseudomonas aeruginosaMIC3.1–6.2 µg/mL[9]
Sulfonamide analogues of benzothiazoleStaphylococcus aureusMIC3.1–6.2 µg/mL[9]
Sulfonamide analogues of benzothiazoleEscherichia coliMIC3.1–6.2 µg/mL[9]
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleListeria monocytogenesMIC0.10–0.25 mg/mL[9]
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleStaphylococcus aureusMIC0.15 mg/mL[9]

Enzyme Inhibition

Benzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Urease Inhibition

Urease is an enzyme that plays a role in infections caused by Helicobacter pylori. Certain 2-amino-6-arylbenzothiazole derivatives have shown potent urease inhibitory activity.

DerivativeActivity MetricValueReference
2-amino-6-arylbenzothiazole derivativeIC506.01 ± 0.23 µM[10]
Thiourea (standard)IC5011.58 ± 0.34 µM[10]
Cholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel benzothiazole derivatives have been designed as dual inhibitors of AChE and monoamine oxidase B (MAO-B).

DerivativeTarget EnzymeActivity MetricValueReference
Benzothiazole derivative 4fAChEIC5023.4 ± 1.1 nM[11][12]
Benzothiazole derivative 4mAChEIC5027.8 ± 1.0 nM[11]
Donepezil (standard)AChEIC5020.1 ± 1.4 nM[11][13]
Benzothiazole derivative 4fMAO-BIC5040.3 ± 1.7 nM[12][14]
Selegiline (standard)MAO-BIC5037.4 ± 1.6 nM[14]

Experimental Protocols

Synthesis of 6-Bromo-2-aminobenzothiazole

A common starting point for the synthesis of this compound derivatives is the preparation of 6-bromo-2-aminobenzothiazole from 4-bromoaniline.

Synthesis_Workflow Start 4-Bromoaniline Reaction Cyclization Reaction Start->Reaction Reagents KSCN, Br2 in Acetic Acid Reagents->Reaction Intermediate 6-Bromo-2-aminobenzothiazole Reaction->Intermediate Further_Deriv Further Derivatization (e.g., Sandmeyer reaction for 2-chloro) Intermediate->Further_Deriv Final_Product Bioactive Derivatives Further_Deriv->Final_Product

Generalized synthesis workflow.

Protocol:

  • Dissolve 4-bromoaniline and potassium thiocyanate (KSCN) in glacial acetic acid.

  • Cool the mixture and add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • Stir the reaction mixture for several hours.

  • Neutralize the mixture with an aqueous ammonia solution to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain 6-bromo-2-aminobenzothiazole.[10][15]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

MTT_Assay_Workflow Seeding 1. Seed cancer cells in a 96-well plate Treatment 2. Treat cells with various concentrations of test compound Seeding->Treatment Incubation1 3. Incubate for 24-48 hours Treatment->Incubation1 MTT_add 4. Add MTT solution to each well Incubation1->MTT_add Incubation2 5. Incubate for 3-4 hours MTT_add->Incubation2 Solubilize 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation2->Solubilize Measure 7. Measure absorbance at ~570 nm Solubilize->Measure Analyze 8. Calculate % cell viability and IC50 Measure->Analyze

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells to determine the IC50 value.[8][16][17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][14][18]

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy in preclinical studies as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The synthetic accessibility of the benzothiazole core allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold.

References

Reactivity Profile of the C-Cl Bond in 2-Chlorobenzothiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications. The functionalization of this core structure is of paramount importance for the development of novel compounds with tailored properties. Among the various substituted benzothiazoles, 2-chlorobenzothiazole stands out as a versatile and highly reactive intermediate. The C-Cl bond at the 2-position is activated towards a range of chemical transformations, making it a valuable precursor for the synthesis of diverse libraries of 2-substituted benzothiazole derivatives. This technical guide provides a comprehensive overview of the reactivity profile of the C-Cl bond in 2-chlorobenzothiazoles, with a focus on key reactions, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

The reactivity of the C-Cl bond in 2-chlorobenzothiazole is significantly influenced by the electronic properties of the benzothiazole ring system. The electron-withdrawing nature of the nitrogen atom and the thiazole ring activates the C2 position, rendering it susceptible to nucleophilic attack. This inherent reactivity allows for a variety of useful transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reductions. Understanding the nuances of these reactions is crucial for the efficient and selective synthesis of target molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-Cl bond in 2-chlorobenzothiazoles is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the C2 carbon, enhanced by the adjacent nitrogen atom in the thiazole ring, facilitates the attack of a wide range of nucleophiles. This reaction proceeds via a Meisenheimer intermediate, and the rate is often influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the benzothiazole ring.

Reaction with Amine Nucleophiles

The reaction of 2-chlorobenzothiazoles with primary and secondary amines is a straightforward and efficient method for the synthesis of 2-aminobenzothiazole derivatives, which are themselves important pharmacophores.

Table 1: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with Amines

EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1PiperidineToluene2562 (uncatalyzed)[1]
2PiperidineToluene10092 (Pd-catalyzed)[1]
3DibutylamineToluene10097 (Pd-catalyzed)[1]
4IndoleToluene10073 (Pd-catalyzed)[1]
5Anilineneat80-12012-24good[2]

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)benzothiazole

  • Materials: 2-Chlorobenzothiazole (1.0 mmol), Piperidine (1.2 mmol), Toluene (5 mL).

  • Procedure:

    • To a dry reaction tube, add 2-chlorobenzothiazole and toluene.

    • Add piperidine to the mixture.

    • For the uncatalyzed reaction, stir the mixture at room temperature. For the catalyzed reaction (see Buchwald-Hartwig section), add the palladium catalyst and ligand.

    • Heat the reaction to the desired temperature and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography on silica gel.[1]

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for the displacement of the chloride in 2-chlorobenzothiazoles, leading to the formation of 2-(thioether)benzothiazoles.

Table 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with Thiols

EntryThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzenethiolK₂CO₃DMF80295Fictionalized Example
2EthanethiolNaHTHF25192Fictionalized Example

Experimental Protocol: Synthesis of 2-(Phenylthio)benzothiazole

  • Materials: 2-Chlorobenzothiazole (1.0 mmol), Thiophenol (1.1 mmol), Potassium Carbonate (1.5 mmol), DMF (10 mL).

  • Procedure:

    • To a round-bottom flask, add 2-chlorobenzothiazole, potassium carbonate, and DMF.

    • Add thiophenol to the mixture.

    • Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides readily displace the chloride from 2-chlorobenzothiazoles to provide 2-alkoxybenzothiazole derivatives.

Table 3: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with Alkoxides

EntryAlkoxide NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium MethoxideMethanolreflux490Fictionalized Example
2Sodium EthoxideEthanolreflux488Fictionalized Example

Experimental Protocol: Synthesis of 2-Methoxybenzothiazole

  • Materials: 2-Chlorobenzothiazole (1.0 mmol), Sodium Methoxide (1.2 mmol), Methanol (10 mL).

  • Procedure:

    • Dissolve 2-chlorobenzothiazole in methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Reflux the reaction mixture until completion (monitor by TLC).

    • Cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Diagram 1: General SNAr Mechanism

SNAr_Mechanism Reactants 2-Chlorobenzothiazole + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 2-Substituted Benzothiazole + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻) SNAr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-Chlorobenzothiazole, Nucleophile, Base (if needed), and Solvent B Heat and Stir A->B C Monitor by TLC/LC-MS B->C D Aqueous Workup (Quench, Extract) C->D E Dry and Concentrate D->E F Column Chromatography E->F Product Isolated 2-Substituted Benzothiazole F->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Cl]L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd [Ar-Pd(II)-Cl]L Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)(NHR₂)-Cl]L OxAdd->AmineCoord Amine Coordination Amido [Ar-Pd(II)-NR₂]L AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

References

6-Bromo-2-chlorobenzothiazole: A Comprehensive Technical Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both a reactive chloro group at the 2-position and a bromo group at the 6-position, allows for selective and sequential functionalization. This dual reactivity makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including pharmaceutical agents and agrochemicals.[1] The benzothiazole core itself is a privileged structure found in numerous biologically active compounds.[2] This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a synthetic intermediate, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 80945-86-4[1][3]
Molecular Formula C₇H₃BrClNS[1][3]
Molecular Weight 248.53 g/mol [3]
Appearance White to off-white or pale yellow crystalline powder[1]
Melting Point 98-102 °C[1]
Purity ≥96% (GC)[1]
Predicted ¹H NMR δ (CDCl₃) 7.95 (d, J=1.9 Hz, 1H), 7.65 (d, J=8.7 Hz, 1H), 7.50 (dd, J=8.7, 1.9 Hz, 1H)N/A
Predicted ¹³C NMR δ (CDCl₃) 152.0, 142.1, 137.9, 129.8, 125.0, 122.3, 118.5, 117.8N/A

Note: Predicted NMR data is based on known values for 2-chlorobenzothiazole and the expected substituent effects of bromine.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 4-bromoaniline. The initial step is the formation of 2-amino-6-bromobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

G cluster_0 Synthesis of 2-Amino-6-bromobenzothiazole cluster_1 Synthesis of this compound 4-Bromoaniline 4-Bromoaniline Step1 Thiocyanation/ Cyclization 4-Bromoaniline->Step1 KSCN KSCN KSCN->Step1 Br2_AcOH Br2 / Acetic Acid Br2_AcOH->Step1 2-Amino-6-bromobenzothiazole 2-Amino-6-bromobenzothiazole Step1->2-Amino-6-bromobenzothiazole 2-Amino-6-bromobenzothiazole_2 2-Amino-6-bromobenzothiazole Step2 Diazotization 2-Amino-6-bromobenzothiazole_2->Step2 NaNO2_HCl NaNO2 / aq. HCl NaNO2_HCl->Step2 Diazonium_Salt 6-Bromo-1,3-benzothiazol-2-diazonium chloride Step2->Diazonium_Salt Step3 Sandmeyer Reaction Diazonium_Salt->Step3 CuCl_HCl CuCl / aq. HCl CuCl_HCl->Step3 This compound This compound Step3->this compound

Caption: Synthetic pathway to this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the synthesis of similar 2-aminobenzothiazoles.[4]

  • Materials: 4-Bromoaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromobenzothiazole.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
2-Amino-6-bromobenzothiazoleC₇H₅BrN₂S229.1075-85Pale yellow solid

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a standard Sandmeyer reaction procedure.[5][6][7]

  • Materials: 2-Amino-6-bromobenzothiazole, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • In a beaker, suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A solid precipitate should form.

    • Filter the solid, wash with water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
This compoundC₇H₃BrClNS248.5360-75Off-white crystalline solid

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at both the 2- and 6-positions. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive in oxidative addition to palladium(0) than the C-Cl bond, allowing for selective reactions at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with boronic acids or their esters.

G This compound This compound Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) This compound->Pd_Catalyst Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Pd_Catalyst 6-Aryl-2-chlorobenzothiazole 6-Aryl-2-chlorobenzothiazole Pd_Catalyst->6-Aryl-2-chlorobenzothiazole Base Base (e.g., K2CO3) Base->Pd_Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Pd_Catalyst

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki couplings of aryl bromides.[8][9]

  • Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid2-Chloro-6-phenylbenzothiazole80-95
4-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)benzothiazole75-90
3-Pyridinylboronic acid2-Chloro-6-(pyridin-3-yl)benzothiazole70-85
Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds by reacting this compound with terminal alkynes.

G This compound This compound Pd_Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) This compound->Pd_Catalyst Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Pd_Catalyst 6-Alkynyl-2-chlorobenzothiazole 6-Alkynyl-2-chlorobenzothiazole Pd_Catalyst->6-Alkynyl-2-chlorobenzothiazole Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Pd_Catalyst Base Base (e.g., Et3N) Base->Pd_Catalyst Solvent Solvent (e.g., THF) Solvent->Pd_Catalyst

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][11][12]

  • Materials: this compound, Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne (1.2 eq) via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.

    • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Terminal AlkyneProductTypical Yield (%)
Phenylacetylene2-Chloro-6-(phenylethynyl)benzothiazole75-90
Ethynyltrimethylsilane2-Chloro-6-((trimethylsilyl)ethynyl)benzothiazole80-95
1-Hexyne2-Chloro-6-(hex-1-yn-1-yl)benzothiazole70-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by reacting this compound with primary or secondary amines.

G This compound This compound Pd_Catalyst Pd Precatalyst (e.g., Pd2(dba)3) This compound->Pd_Catalyst Amine Primary or Secondary Amine Amine->Pd_Catalyst 6-Amino-2-chlorobenzothiazole 6-Amino-2-chlorobenzothiazole Pd_Catalyst->6-Amino-2-chlorobenzothiazole Ligand Ligand (e.g., XPhos) Ligand->Pd_Catalyst Base Base (e.g., NaOtBu) Base->Pd_Catalyst Solvent Solvent (e.g., Toluene) Solvent->Pd_Catalyst

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig aminations of aryl bromides.[13][14][15][16]

  • Materials: this compound, Amine (primary or secondary), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • To a glovebox or an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

    • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

AmineProductTypical Yield (%)
Morpholine4-(2-Chlorobenzothiazol-6-yl)morpholine85-95
AnilineN-(2-Chlorobenzothiazol-6-yl)aniline70-85
DiethylamineN-(2-Chlorobenzothiazol-6-yl)-N-ethylamine75-90

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its dual reactive sites allow for a range of selective transformations, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundation for the synthesis and application of this important building block, offering detailed protocols and expected outcomes based on established chemical principles and analogous reactions. The ability to readily introduce diverse functionalities at the 6-position makes this compound a key component in the design and synthesis of novel compounds for drug discovery and materials science. Further exploration of its reactivity, particularly in sequential cross-coupling reactions, will undoubtedly continue to expand its utility in the field of organic synthesis.

References

Navigating the Safety Profile of 6-Bromo-2-chlorobenzothiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility in the development of new pharmaceuticals and other specialty chemicals necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.

Physicochemical and Safety Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 80945-86-4[1][2]
Molecular Formula C₇H₃BrClNS[2]
Molecular Weight 248.53 g/mol [2]
Appearance White to off-white or light yellow powder/crystals[3]
Melting Point 99-103 °C[4]
Boiling Point 157 °C @ 18 mmHg[4]
Purity ≥97%[3][5]

Table 2: GHS Hazard and Precautionary Information

CategoryInformationReference
Signal Word Danger[1]
GHS Hazard Pictograms Skull and crossbones, Corrosion, Exclamation markInferred from Hazard Statements
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][6][7]

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator is required if working in a poorly ventilated area or when generating dust.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The substance should be stored locked up.[1]

Experimental Protocols for Safety Assessment

The following sections detail representative methodologies for key toxicological and safety experiments. While specific experimental data for this compound is limited in publicly available literature, these protocols are based on standard OECD guidelines and studies on structurally related benzothiazole derivatives.

Synthesis of this compound

A common synthetic route involves the chlorination of 6-bromo-1,3-benzothiazol-2(3H)-one.

Materials:

  • 6-bromo-1,3-benzothiazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-1,3-benzothiazol-2(3H)-one in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

G cluster_synthesis Synthesis of this compound 6-bromo-1,3-benzothiazol-2(3H)-one 6-bromo-1,3-benzothiazol-2(3H)-one ReactionMixture Reaction Mixture 6-bromo-1,3-benzothiazol-2(3H)-one->ReactionMixture POCl3 POCl3 POCl3->ReactionMixture Quenching Quenching with Ice ReactionMixture->Quenching Reflux Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other benzothiazole derivatives and is a standard method to assess the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_mtt MTT Cytotoxicity Assay Workflow CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with this compound CellSeeding->CompoundTreatment Incubation Incubate (24-72h) CompoundTreatment->Incubation MTTAddition Add MTT Reagent Incubation->MTTAddition FormazanSolubilization Solubilize Formazan MTTAddition->FormazanSolubilization AbsorbanceReading Read Absorbance (570 nm) FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate IC50 AbsorbanceReading->DataAnalysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, studies on structurally similar benzothiazole derivatives suggest potential mechanisms of action, particularly in the context of anticancer activity. Many cytotoxic benzothiazoles have been shown to induce apoptosis (programmed cell death) in cancer cells.

A plausible signaling pathway involves the induction of cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, which are the executioners of apoptosis.

G cluster_pathway Potential Apoptotic Signaling Pathway of Benzothiazole Derivatives Compound This compound CellularStress Cellular Stress (e.g., ROS) Compound->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseActivation Caspase Cascade Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Postulated p53-mediated apoptotic pathway.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor.[1]

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

Conclusion

This compound is a valuable research chemical with significant potential in synthetic chemistry and drug discovery. However, its handling requires strict adherence to safety protocols due to its toxicity and irritant properties. The information and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to work with this compound safely and effectively. Further research is warranted to fully elucidate its toxicological profile and specific mechanisms of biological activity. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

The Bromine Advantage: Unlocking Enhanced Bioactivity in Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of a bromine substituent onto this heterocyclic system has emerged as a powerful approach to modulate and enhance its bioactivity. This technical guide provides a comprehensive exploration of the multifaceted role of bromine in augmenting the anticancer and antimicrobial properties of benzothiazole derivatives. Through a detailed analysis of quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and visualization of key signaling pathways, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We delve into the mechanistic underpinnings of how bromination influences target engagement, cellular uptake, and overall efficacy, offering a roadmap for the rational design of next-generation benzothiazole-based drugs.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents due to its wide-ranging biological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the benzothiazole nucleus allows for extensive structural modifications to optimize its pharmacological profile. Among these modifications, halogenation, and particularly bromination, has proven to be a highly effective strategy for enhancing therapeutic potential.

The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule. These changes include increased lipophilicity, which can improve membrane permeability and cellular uptake, and altered electronic effects that can modulate binding interactions with biological targets.[2] This guide focuses on the specific contributions of the bromine substituent to the bioactivity of benzothiazole derivatives, with a primary emphasis on their anticancer and antimicrobial applications.

The Role of Bromine in Enhancing Anticancer Activity

The incorporation of bromine into the benzothiazole scaffold has been shown to potentiate its anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative brominated benzothiazole derivatives against various cancer cell lines, with comparisons to their non-brominated or other halogenated analogs where available. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

Table 1: Anticancer Activity (IC50 in µM) of Brominated Benzothiazole Derivatives

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 2-(4'-aminophenyl)benzothiazoleMCF-7 (Breast)>30[3]
2 2-(4'-amino-3'-bromophenyl)benzothiazoleMCF-7 (Breast)Potent (nanomolar range)[3]
3 Morpholine-thiourea bromobenzothiazoleMCF-7 (Breast)18.10[4]
4 Morpholine-thiourea aminobenzothiazoleMCF-7 (Breast)26.43[4]
5 Morpholine-thiourea bromobenzothiazoleHeLa (Cervical)38.85[4]
6 Morpholine-thiourea aminobenzothiazoleHeLa (Cervical)45.29[4]
7 Bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[4]
8 Bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[4]
9 Bromopyridine acetamide benzothiazoleA549 (Lung)0.044[4]
10 Bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[4]
11 3-(2-(5-(6-bromobenzo[d][5]dioxol-5-yl)...)S. typhimurium31.25 µg/mL[6]
12 3-(2-(5-(6-bromobenzo[d][5]dioxol-5-yl)...)P. vulgaris31.25 µg/mL[6]
Mechanisms of Anticancer Action

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[7][8] Benzothiazole derivatives have been shown to act as EGFR inhibitors by competing with ATP for binding at the catalytic kinase domain.[7] The presence of a bromine atom can enhance these interactions.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P1 P EGFR->P1 P2 P EGFR->P2 Grb2 Grb2 P1->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bromobenzothiazole Bromobenzothiazole Derivative Bromobenzothiazole->EGFR Inhibition

EGFR Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in cancer.[6] Certain benzothiazole derivatives have demonstrated the ability to suppress this pathway, and bromination can enhance this inhibitory effect.[9][10]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bromobenzothiazole Bromobenzothiazole Derivative Bromobenzothiazole->PI3K Inhibition Bromobenzothiazole->Akt Inhibition Apoptosis_Signaling_Pathway Bromobenzothiazole Bromobenzothiazole Derivative Mitochondrion Mitochondrion Bromobenzothiazole->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Start 2-Amino-5-bromothiophenol + 4-Hydroxybenzaldehyde Reaction Condensation Reaction (e.g., in DMSO or DMF) Start->Reaction Oxidation Oxidative Cyclization (e.g., using an oxidizing agent) Reaction->Oxidation Workup Work-up (Precipitation, Filtration) Oxidation->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 6-Bromo-2-(4'-hydroxyphenyl)benzothiazole Purification->Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-2-chlorobenzothiazole, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method is a two-step process involving the diazotization of 2-amino-6-bromobenzothiazole followed by a Sandmeyer reaction.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Diazotization: The primary amino group of 2-amino-6-bromobenzothiazole is converted into a diazonium salt using nitrous acid at low temperatures.

  • Sandmeyer Reaction: The resulting diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction to replace the diazonium group with a chlorine atom, yielding the final product.

Experimental Protocol

Materials and Reagents:

  • 2-Amino-6-bromobenzothiazole

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Diazotization of 2-Amino-6-bromobenzothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-bromobenzothiazole in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of 2-amino-6-bromobenzothiazole hydrochloride. The rate of addition should be controlled to keep the reaction temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate large beaker, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be managed to control the effervescence.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

  • Combine the organic layers and wash them sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield a pure solid.

Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-6-bromobenzothiazoleC₇H₅BrN₂S229.10194-198Solid
This compoundC₇H₃BrClNS248.53Not specifiedSolid

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 2-Amino-6-bromobenzothiazole D Mix and cool to 0-5 °C A->D B HCl, H₂O B->D C NaNO₂, H₂O E Add NaNO₂ solution dropwise C->E D->E F Diazonium Salt Intermediate E->F H Add diazonium salt solution F->H G CuCl in conc. HCl G->H I Warm to RT, Stir H->I J Crude Product Mixture I->J K Extraction with Organic Solvent J->K L Wash with H₂O & NaHCO₃ K->L M Dry with MgSO₄ L->M N Solvent Removal M->N O Purification (Recrystallization/Chromatography) N->O P Pure this compound O->P

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: 6-Bromo-2-chlorobenzothiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a key heterocyclic building block for the synthesis of a diverse range of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds. This document provides detailed protocols and application notes for the use of this compound in nucleophilic aromatic substitution (SNAr) reactions.

The electronic properties of the benzothiazole ring system, specifically the electron-withdrawing nature of the nitrogen atom, render the C2 position highly susceptible to nucleophilic attack. Consequently, the chlorine atom at this position is readily displaced by a variety of nucleophiles.[1] This reactivity makes this compound an excellent substrate for generating libraries of 2-substituted-6-bromobenzothiazoles, which can be further modified at the C6 position via cross-coupling reactions to create complex molecular architectures.

The general mechanism for this transformation is the SNAr addition-elimination pathway. The reaction begins with the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[2][3] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2] The presence of electron-withdrawing groups, like the benzothiazole ring itself, stabilizes the carbanion intermediate, facilitating the reaction.[4][5]

General Reaction Scheme & Mechanism

The nucleophilic aromatic substitution on this compound selectively occurs at the C2 position, leaving the C6-bromo substituent intact for potential subsequent functionalization.

Applications start This compound sub_amine 2-Amino Derivatives (R₂NH) start->sub_amine + Amines sub_thiol 2-Thioether Derivatives (RSH) start->sub_thiol + Thiols sub_alkoxy 2-Alkoxy Derivatives (ROH) start->sub_alkoxy + Alcohols app_cancer Anticancer Agents sub_amine->app_cancer app_microbe Antimicrobial Agents sub_amine->app_microbe sub_thiol->app_cancer app_other Other Biological Activities sub_thiol->app_other app_neuro Neuroprotective Agents sub_alkoxy->app_neuro Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep1 Combine substrate and nucleophile in flask prep2 Add solvent and base under inert atmosphere prep1->prep2 react1 Heat to desired temperature (e.g., 80-150 °C) prep2->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench reaction (e.g., with water) workup1->workup2 workup3 Extract product with organic solvent workup2->workup3 workup4 Wash, dry, and concentrate organic phase workup3->workup4 purify1 Purify crude product via column chromatography or recrystallization workup4->purify1 purify2 Characterize pure product (NMR, MS, etc.) purify1->purify2

References

Application of 6-Bromo-2-chlorobenzothiazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. 6-Bromo-2-chlorobenzothiazole is a key starting material for the synthesis of a variety of kinase inhibitors, offering two reactive sites for chemical modification and diversification.[1] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the bromine atom at the 6-position allows for the introduction of various functionalities through cross-coupling reactions. This dual reactivity enables the generation of diverse libraries of compounds for screening against different kinase targets.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.

Targeted Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several important kinase signaling pathways implicated in cancer and inflammatory diseases.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mator signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[3][5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5][6] Benzothiazole derivatives have shown promise as selective inhibitors of PI3K isoforms.[3][6]

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Benzothiazole-based PI3K Inhibitor Inhibitor->PI3K MAPK_Pathway Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor MKK MKK3/6 Stimuli->MKK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription p38 p38 MAPK MKK->p38 p38->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Inhibitor Benzothiazole-based p38/ERK Inhibitor Inhibitor->ERK Inhibitor->p38 Synthesis_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., with an amine) Start->Step1 Intermediate 2-Amino-6-bromobenzothiazole Derivative Step1->Intermediate Step2 Step 2: Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

References

Application Notes and Protocols: 6-Bromo-2-chlorobenzothiazole as a Precursor for β-Amyloid Plaque Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. The development of radiolabeled probes capable of binding to these plaques allows for their visualization and quantification using non-invasive imaging techniques such as Positron Emission Tomography (PET). This technology is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. The 6-bromo-2-chlorobenzothiazole scaffold is a promising precursor for the synthesis of novel Aβ plaque imaging agents due to its structural similarities to Thioflavin T, a well-established amyloid-binding dye. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of these critical diagnostic tools.

Data Presentation

The following tables summarize key quantitative data for a representative imaging agent derived from a 6-bromobenzothiazole precursor, 4-(6-Bromo-2-benzothiazolyl)benzenamine, and compares it with established clinical amyloid PET tracers.

Table 1: In Vitro and In Vivo Performance of Benzothiazole-Based Amyloid Imaging Agents

Imaging AgentBinding Affinity (Kd/Ki)In Vivo Brain Uptake (%ID/g)Radiolabel
4-(6-Bromo-2-benzothiazolyl)benzenamine Derivative 1.7 nM (Kd)Mice: ~0.21, Baboons: ~0.27[1]11C or 18F (proposed)
[11C]Pittsburgh Compound B (PiB) 2.5 nM (Kd)[1]High initial uptake with rapid washout from normal brain tissue.[1]11C
[18F]Florbetapir (AV-45) 3.1 nM (Kd)[1]SUVR in AD patients: 1.42 ± 0.25[1]18F
[18F]Flutemetamol (Vizamyl) 0.7 - 0.74 nM (Ki)[1]SUVR cutoff for amyloid positivity: 1.41[1]18F

%ID/g: Percentage of injected dose per gram of tissue. SUVR: Standardized Uptake Value Ratio, a semi-quantitative measure of tracer uptake in a region of interest relative to a reference region (typically the cerebellum).

Experimental Protocols

I. Synthesis of 2-Aryl-6-bromobenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-aryl-6-bromobenzothiazoles from this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(Boc-amino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 - 0.1 eq), and base (2.0 - 3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-bromobenzothiazole.

II. Radiolabeling with Fluorine-18

This protocol outlines a general procedure for the nucleophilic aromatic substitution for the synthesis of [¹⁸F]-labeled benzothiazole derivatives from a suitable precursor (e.g., a nitro or trimethylammonium triflate precursor).

Materials:

  • Precursor for radiofluorination (e.g., 6-bromo-2-(4-nitrophenyl)benzothiazole)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Trap the aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water.

  • Remove the solvent by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature.

  • Dissolve the precursor in anhydrous DMSO or DMF and add it to the dried [¹⁸F]fluoride-K₂CO₃-Kryptofix 2.2.2 complex.

  • Heat the reaction mixture at 120-160 °C for 10-20 minutes.

  • Cool the reaction mixture and dilute with water.

  • Pass the crude reaction mixture through a C18 SPE cartridge to trap the crude product.

  • Elute the cartridge with acetonitrile or methanol.

  • Purify the radiolabeled product using semi-preparative HPLC.

  • The collected fraction containing the pure radiolabeled product is then formulated in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vivo studies.

III. In Vitro Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a novel benzothiazole derivative for β-amyloid plaques using a competitive binding assay with a known radioligand.

Materials:

  • Synthesized non-radiolabeled benzothiazole derivative (test compound)

  • Known high-affinity radioligand for Aβ plaques (e.g., [³H]PIB or a suitable 125I-labeled ligand)

  • Human brain homogenates from confirmed AD cases and healthy controls (or synthetic Aβ fibrils)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Scintillation vials and cocktail

  • Liquid scintillation counter or gamma counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a series of tubes, add a fixed concentration of the radioligand, a fixed amount of brain homogenate (or synthetic Aβ fibrils), and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of a known non-radioactive amyloid ligand (e.g., Thioflavin S) to a set of tubes.

  • Incubate the tubes at room temperature for a specified period (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • The Ki value is calculated from the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

IV. In Vitro Autoradiography

This protocol details the visualization of binding of a radiolabeled benzothiazole derivative to Aβ plaques in post-mortem human brain tissue sections.

Materials:

  • Radiolabeled benzothiazole derivative

  • Cryosections (10-20 µm) of human brain tissue from AD and control cases

  • Incubation buffer (e.g., PBS)

  • Washing buffer (e.g., PBS with ethanol)

  • Phosphor imaging plates or autoradiography film

  • Phosphor imager or film developer

Procedure:

  • Thaw the brain sections to room temperature.

  • Incubate the sections with the radiolabeled benzothiazole derivative in incubation buffer for 60 minutes at room temperature.

  • To determine non-specific binding, co-incubate adjacent sections with an excess of a non-radiolabeled amyloid ligand.

  • Wash the sections in washing buffer to remove unbound radioligand.

  • Rinse the sections briefly in distilled water and dry them under a stream of cool air.

  • Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration.

  • Scan the plate or develop the film to visualize the distribution of radioactivity. Specific binding to Aβ plaques will appear as areas of high signal intensity in the AD brain sections, which should be significantly lower in the control sections and in the sections with the blocking agent.

V. In Vivo Biodistribution Studies in a Transgenic Mouse Model of AD

This protocol describes the evaluation of brain uptake and clearance of a radiolabeled benzothiazole derivative in a transgenic mouse model of AD (e.g., APP/PS1).

Materials:

  • Radiolabeled benzothiazole derivative formulated for injection

  • Transgenic AD mice and wild-type control mice

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Standard dissection tools

Procedure:

  • Anesthetize the mice.

  • Inject a known amount of the radiolabeled compound via the tail vein.

  • At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), euthanize a group of mice.

  • Collect blood and dissect the brain and other major organs.

  • Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Compare the brain uptake and clearance profiles between the transgenic and wild-type mice. Higher retention in the brains of transgenic mice is indicative of specific binding to Aβ plaques.

Mandatory Visualizations

G cluster_0 Synthesis of 2-Aryl-6-bromobenzothiazole This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 2-Aryl-6-bromobenzothiazole 2-Aryl-6-bromobenzothiazole Suzuki Coupling->2-Aryl-6-bromobenzothiazole

Caption: Synthetic pathway for 2-aryl-6-bromobenzothiazole via Suzuki coupling.

G cluster_1 Evaluation Workflow for Amyloid Imaging Agents Synthesis & Radiolabeling Synthesis & Radiolabeling In Vitro Binding Assay In Vitro Binding Assay Synthesis & Radiolabeling->In Vitro Binding Assay Determine Ki In Vitro Autoradiography In Vitro Autoradiography Synthesis & Radiolabeling->In Vitro Autoradiography Visualize Binding In Vivo Biodistribution In Vivo Biodistribution In Vitro Binding Assay->In Vivo Biodistribution Promising Candidate In Vitro Autoradiography->In Vivo Biodistribution PET Imaging Studies PET Imaging Studies In Vivo Biodistribution->PET Imaging Studies Good Brain Kinetics

Caption: Experimental workflow for the evaluation of novel amyloid imaging agents.

G cluster_2 Proposed Binding to β-Amyloid Fibril Benzothiazole Agent Benzothiazole Agent β-Sheet Structure β-Sheet Structure Benzothiazole Agent->β-Sheet Structure Binds to Hydrophobic Interactions Hydrophobic Interactions Benzothiazole Agent->Hydrophobic Interactions π-π Stacking π-π Stacking Benzothiazole Agent->π-π Stacking Hydrophobic Interactions->β-Sheet Structure π-π Stacking->β-Sheet Structure

Caption: Proposed binding interaction of benzothiazole agents with β-amyloid fibrils.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions of 6-bromo-2-chlorobenzothiazole. This versatile building block possesses two distinct reactive sites, allowing for selective functionalization to generate a diverse library of substituted benzothiazoles for applications in medicinal chemistry and materials science.

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of selective functionalization. The C-Br bond is significantly more reactive in the oxidative addition step of the palladium catalytic cycle. Consequently, cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck are expected to proceed with high regioselectivity at the C6-position, leaving the C2-chloro group available for subsequent transformations.

Regioselective Cross-Coupling at the C6-Position

The following protocols outline representative conditions for the selective functionalization of the C6-position of this compound. Optimization of these conditions may be necessary for specific substrates and coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-chlorobenzothiazoles

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the benzothiazole core.[1][2]

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Various Arylboronic Acids *

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)3175
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)3180
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)3178
4Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)3185
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)3172

*Data adapted from the coupling of the analogous 2-amino-6-bromobenzothiazole and is expected to provide a strong starting point for this compound.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Stir the reaction mixture at 95 °C for the time indicated in Table 1, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chlorobenzothiazole.[1][2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) catalyst Add Catalyst: Pd(PPh₃)₄ start->catalyst solvent Add Degassed Solvent: Toluene/H₂O catalyst->solvent heat Heat and Stir (95 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 6-Aryl-2-chlorobenzothiazole purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-chlorobenzothiazoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position of the benzothiazole core. Selective amination at the C6-bromo position can be achieved under optimized conditions.[3][4]

Table 2: Optimized Conditions for Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline with Morpholine *

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene1001895
2Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene1001870

*Data adapted from the coupling of the analogous 6-bromo-2-chloroquinoline and is expected to provide a strong starting point for this compound.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the appropriate phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%).

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 6-amino-2-chlorobenzothiazole.[3][4]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Catalyst System (Pd₂(dba)₃/Ligand) - Base (NaOtBu) atmosphere Establish Inert Atmosphere start->atmosphere solvent Add Anhydrous Solvent & Amine atmosphere->solvent heat Heat and Stir (100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Filtration & Concentration monitor->workup purify Column Chromatography workup->purify product 6-Amino-2-chlorobenzothiazole purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 6-Alkynyl-2-chlorobenzothiazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted benzothiazoles.[5][6]

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemperature
Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMFDMF80-100 °C
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene60-80 °C

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as DMF (5 mL), add the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Add a degassed amine base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 6-alkynyl-2-chlorobenzothiazole.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Terminal Alkyne catalyst Add Catalyst System: Pd(PPh₃)₂Cl₂ / CuI start->catalyst solvent Add Degassed Solvent & Base catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC) heat->monitor workup Filtration & Concentration monitor->workup purify Column Chromatography workup->purify product 6-Alkynyl-2-chlorobenzothiazole purify->product

Caption: Experimental workflow for Sonogashira coupling.

Heck Reaction: Synthesis of 6-Alkenyl-2-chlorobenzothiazoles

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of alkenyl-substituted benzothiazoles.[7][8]

Table 4: General Conditions for Heck Reaction of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120
PdCl₂(PPh₃)₂-NaOAcDMA120-140

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), a ligand if required (e.g., P(o-tol)₃, 0.10 mmol, 10 mol%), and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Add a degassed solvent such as DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 24 hours, or until completion is indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkenyl-2-chlorobenzothiazole.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Alkene - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent heat Heat in Sealed Tube (100-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product 6-Alkenyl-2-chlorobenzothiazole purify->product

References

Application Notes and Protocols for the Spectroscopic Characterization of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted benzothiazole, it belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. Accurate structural elucidation and characterization are paramount for its use in research and development. This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of this compound.

Spectroscopic Characterization

The structural confirmation of this compound can be achieved through a combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the heterocyclic thiazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.1d~ 2.0H-7
~ 7.8d~ 8.5H-4
~ 7.6dd~ 8.5, 2.0H-5

Disclaimer: These are predicted values based on analogous compounds and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the substitution pattern and the electronic environment of each carbon atom.

Predicted Chemical Shift (δ, ppm)Assignment
~ 153C-2
~ 152C-7a
~ 138C-3a
~ 129C-5
~ 125C-4
~ 122C-7
~ 118C-6

Disclaimer: These are predicted values based on analogous compounds and may differ from experimental results.

Predicted FT-IR Spectral Data

The FT-IR spectrum is useful for identifying the functional groups and the overall fingerprint of the molecule. The predicted characteristic absorption bands for this compound are listed below.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumAromatic C-H stretch
1600 - 1585MediumAromatic C=C ring stretch
1500 - 1400Medium-StrongAromatic C=C ring stretch
~ 1050Medium-StrongC-Br stretch
~ 820StrongC-Cl stretch
~ 700 - 600MediumC-S stretch

Disclaimer: These are predicted values based on analogous compounds and may differ from experimental results.[4][5]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a solid organic compound like this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • For ¹H NMR:

    • Use a standard single-pulse sequence.

    • Set the spectral width to approximately 15 ppm.

    • Set the acquisition time to 2-4 seconds.

    • Use a relaxation delay of 1-2 seconds.

  • For ¹³C NMR:

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to approximately 220 ppm.

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

2. Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

  • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary.

  • Identify and label the wavenumbers of the significant absorption peaks.

  • Correlate the observed absorption bands with the functional groups present in the molecule.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid_Sample Place Solid on ATR Crystal Sample->Solid_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Solid_Sample->IR_Acq NMR_Proc Fourier Transform Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Baseline Correction IR_Acq->IR_Proc NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrals NMR_Proc->NMR_Analysis IR_Analysis Analyze Absorption Bands & Functional Groups IR_Proc->IR_Analysis Structure_Elucidation Structural Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

References

High-Yield Synthesis of 2-Amino-6-Bromobenzothiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-amino-6-bromobenzothiazole and its derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential as therapeutic agents, particularly as inhibitors of key signaling pathways in various diseases. The following sections detail the synthetic methodologies, quantitative data, and the biological context of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydroorotate Dehydrogenase (DHODH).

Synthetic Methodologies and Quantitative Data

The synthesis of 2-amino-6-bromobenzothiazole derivatives can be efficiently achieved through several high-yield methods. The primary starting material, 2-amino-6-bromobenzothiazole, can be synthesized from 4-bromoaniline. Subsequent derivatization is commonly performed via palladium-catalyzed Suzuki cross-coupling reactions to introduce various aryl groups at the 6-position. Furthermore, the 2-amino group can be acylated to produce N-substituted derivatives, which can also undergo Suzuki coupling.

Table 1: Synthesis of 2-Amino-6-bromobenzothiazole
Starting MaterialReagentsSolventYield (%)Reference
4-BromoanilineKSCN, Br₂Acetic Acid68[1]
Table 2: High-Yield Suzuki Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazole Derivatives
Aryl Boronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Tolyl boronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)953165[2]
Tolyl boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane953175[2]
4-Methoxyphenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄DMFReflux-64[2]
4-Methoxyphenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane953171[2]
3,5-Bis(trifluoromethyl)phenyl boronic esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9531High[2]
Phenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane953180[2]
Table 3: Synthesis of N-(6-Arylbenzo[d]thiazol-2-yl)acetamide Derivatives via Suzuki Coupling
Aryl Boronic Acid/EsterCatalystBaseSolventYield (%)Reference
Phenyl boronic acidPd(0)-1,4-Dioxane80[1]
p-Tolyl boronic acidPd(0)-1,4-Dioxane85[1]
Electron-withdrawing substituted aryl boronic acidPd(0)-1,4-Dioxane81[1]
Unspecified aryl boronic acidPd(0)-1,4-Dioxane83[1]

Experimental Protocols

Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the classical synthesis method.[1]

Materials:

  • 4-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-substituted aniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution.

  • Slowly add a solution of bromine in acetic acid while maintaining the reaction temperature.

  • Stir the reaction mixture at room temperature.

  • Upon completion, the product precipitates and can be collected by filtration.

  • Purify the crude product by recrystallization to obtain 2-amino-6-bromobenzothiazole.

General Protocol for Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole

This protocol describes a general method for the synthesis of 2-amino-6-arylbenzothiazoles.[2]

Materials:

  • 2-Amino-6-bromobenzothiazole (2.183 mmol)

  • Aryl boronic acid or aryl boronic acid pinacol ester (2.401 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.366 mmol)

  • Solvent (e.g., 1,4-Dioxane, Toluene/Water)

Procedure:

  • To a reaction flask containing 2-amino-6-bromobenzothiazole, add Pd(PPh₃)₄ under a nitrogen atmosphere.

  • Add the appropriate solvent (e.g., 3 mL of 1,4-dioxane) and stir the mixture for 30 minutes.

  • Add the aryl boronic acid and K₃PO₄ to the mixture, followed by the addition of water (1.5 mL) if using a biphasic system.

  • Heat the solution at 95 °C and stir for 31 hours.

  • After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.

Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide

This protocol outlines the acylation of 2-amino-6-bromobenzothiazole.

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Acetic anhydride

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-6-bromobenzothiazole in acetonitrile.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature.

  • The product, N-(6-bromobenzo[d]thiazol-2-yl)acetamide, can be isolated upon completion of the reaction, yielding an excellent 85%.

Biological Applications and Signaling Pathways

2-Amino-6-bromobenzothiazole derivatives have emerged as potent inhibitors of key enzymes and receptors involved in cancer and autoimmune diseases. Their mechanism of action often involves the modulation of critical signaling pathways.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK Pathway PLCg->MAPK Leads to Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MAPK->Angiogenesis Inhibitor 2-Amino-6-bromobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity DHODH_Inhibition_Workflow Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Biosynthesis Pyrimidine Biosynthesis (UMP, CTP, TTP) Orotate->Pyrimidine_Biosynthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Inhibitor 2-Amino-6-bromobenzothiazole Derivative Inhibitor->DHODH Inhibits

References

Application Notes and Protocols: The Use of 6-Bromo-2-chlorobenzothiazole in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a versatile heterocyclic building block with significant potential in the development of novel high-performance polymers. Its distinct chemical structure, featuring reactive chloro and bromo substituents, allows for its participation in various polymerization reactions, leading to polymers with desirable thermal, optical, and mechanical properties. The benzothiazole moiety is known for its rigid structure and high thermal stability, making it an attractive component for advanced materials used in electronics, aerospace, and biomedical applications.[1][2][3]

These application notes provide an overview of the potential polymerization pathways involving this compound and detailed protocols for the synthesis and characterization of the resulting novel polymers.

Polymerization Strategies

The bifunctional nature of this compound, with two distinct reactive halides, enables its use as a monomer in several polycondensation reactions. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, while the bromine atom at the 6-position is well-suited for cross-coupling reactions.

Two primary polymerization strategies are proposed:

  • Suzuki-Miyaura Polycondensation: This palladium-catalyzed cross-coupling reaction can be employed to polymerize this compound with aromatic diboronic acids or their esters. This method is highly efficient for forming carbon-carbon bonds, leading to fully aromatic, rigid-rod polymers with excellent thermal stability and potential for interesting optoelectronic properties.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr) Polycondensation: The highly reactive 2-chloro group can readily undergo nucleophilic substitution with bisphenols or other binucleophiles. This reaction forms poly(ether benzothiazole)s, which may exhibit good solubility and processability while retaining high thermal stability.[6][7]

Data Presentation: Predicted Polymer Properties

The following table summarizes the predicted properties of polymers derived from this compound based on analogous polymer systems found in the literature. These values are intended to be indicative and will vary depending on the specific co-monomer and polymerization conditions.

PropertyPoly(p-phenylene-alt-6-bromo-benzothiazole) (via Suzuki Polycondensation)Poly(ether benzothiazole) (via SNAr Polycondensation)
Glass Transition Temperature (Tg) > 350 °C250 - 350 °C
Decomposition Temperature (Td, 5% wt. loss) > 500 °C (in N2)> 450 °C (in N2)
Solubility Limited solubility in common organic solventsSoluble in aprotic polar solvents (e.g., NMP, DMAc)
Intrinsic Viscosity 1.0 - 3.0 dL/g0.5 - 1.5 dL/g
Optical Properties Potential for blue photoluminescenceOptically transparent films

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene-alt-6-bromo-benzothiazole) via Suzuki-Miyaura Polycondensation

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Methanol

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.00 mmol), 1,4-phenylenediboronic acid (1.00 mmol), and anhydrous potassium phosphate (3.00 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously for 48 hours. The polymer will precipitate from the solution as it forms.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a large excess of methanol (200 mL) to precipitate the polymer completely. Filter the fibrous polymer, wash it sequentially with water and methanol, and then perform a Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.

Protocol 2: Synthesis of a Poly(ether benzothiazole) via Nucleophilic Aromatic Substitution Polycondensation

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K2CO3), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Standard laboratory glassware for inert atmosphere synthesis with a Dean-Stark trap

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1.00 mmol), Bisphenol A (1.00 mmol), and anhydrous potassium carbonate (1.10 mmol).

  • Solvent Addition: Add anhydrous NMP (10 mL) and anhydrous toluene (5 mL) to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140 °C to azeotropically remove any traces of water with toluene.

  • Polymerization: After the removal of water, increase the temperature to 180 °C and maintain it for 24 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Work-up and Purification: Cool the viscous polymer solution to room temperature and dilute it with NMP (10 mL). Slowly pour the polymer solution into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer. Filter the polymer, wash it thoroughly with water and methanol to remove salts and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.

Characterization:

  • NMR Spectroscopy: To confirm the polymer structure.

  • GPC: To determine the molecular weight and polydispersity index.

  • TGA: To evaluate the thermal stability.

  • DSC: To determine the glass transition temperature.

  • Film Casting: The soluble polymer can be cast into thin films from an NMP solution for further mechanical and optical property evaluation.

Visualizations

Suzuki_Polycondensation_Workflow cluster_setup Reaction Setup Monomers Combine Monomers: - this compound - Aromatic Diboronic Acid - Base (K3PO4) Catalyst Add Catalyst System: - Pd(OAc)2 - SPhos Monomers->Catalyst Solvent Add Solvents: - Dioxane - Water Catalyst->Solvent Degas Degas Mixture (Freeze-Pump-Thaw) Solvent->Degas Polymerize Heat to 100°C (48 hours) Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Purify Soxhlet Extraction Precipitate->Purify Dry Vacuum Dry Purify->Dry Characterize Characterize Polymer Dry->Characterize

Caption: Workflow for Suzuki-Miyaura Polycondensation.

SNAr_Polycondensation_Workflow cluster_setup Reaction Setup Monomers Combine Monomers: - this compound - Bisphenol A - Base (K2CO3) Solvents Add Solvents: - NMP - Toluene Monomers->Solvents Dehydrate Azeotropic Dehydration (140°C) Solvents->Dehydrate Polymerize Heat to 180°C (24 hours) Dehydrate->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Wash with Water & Methanol Precipitate->Wash Dry Vacuum Dry Wash->Dry Characterize Characterize Polymer Dry->Characterize

Caption: Workflow for Nucleophilic Aromatic Substitution Polycondensation.

Signaling_Pathway_Hypothesis cluster_drug_delivery Drug Delivery Application Polymer Benzothiazole Polymer (Nanocarrier) Drug Encapsulated Therapeutic Agent Polymer->Drug Cell Target Cell Drug->Cell Targeting Release Drug Release (e.g., pH, enzyme) Cell->Release Pathway Intracellular Signaling Pathway Release->Pathway Effect Therapeutic Effect Pathway->Effect

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Bromo-2-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of halogen atoms, such as bromine and chlorine, into the benzothiazole nucleus can significantly modulate its biological activity. 6-Bromo-2-chlorobenzothiazole, in particular, serves as a crucial intermediate for the synthesis of more complex and biologically active molecules. Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, providing rapid, efficient, and environmentally benign reaction pathways.[1][2] The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity.[2] These advantages are particularly valuable in the context of drug discovery and development, where rapid access to diverse chemical matter is essential.

This document provides detailed protocols for a two-step microwave-assisted synthesis of this compound, starting from commercially available 4-bromoaniline. The methodology is based on established synthetic transformations that are amenable to microwave acceleration: the synthesis of a 2-aminobenzothiazole precursor followed by a Sandmeyer reaction to introduce the 2-chloro substituent.

Synthetic Pathway Overview

The proposed microwave-assisted synthesis of this compound proceeds in two key steps:

  • Step 1: Microwave-Assisted Synthesis of 2-Amino-6-bromobenzothiazole. This step involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of an oxidizing agent under microwave irradiation. This is an adaptation of the classical Hugershoff synthesis.[3][4]

  • Step 2: Microwave-Assisted Sandmeyer Reaction. The 2-amino-6-bromobenzothiazole intermediate is converted to the target this compound via a diazotization reaction followed by a copper(I) chloride-mediated Sandmeyer reaction, accelerated by microwave heating.[5][6][7]

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-6-bromobenzothiazole cluster_1 Step 2: Sandmeyer Reaction 4-Bromoaniline 4-Bromoaniline Microwave_1 Microwave Irradiation 4-Bromoaniline->Microwave_1 KSCN_Br2 KSCN, Br2 (in Acetic Acid) KSCN_Br2->Microwave_1 Intermediate 2-Amino-6-bromobenzothiazole Microwave_1->Intermediate Diazotization 1. NaNO2, HCl 2. CuCl Intermediate->Diazotization Intermediate from Step 1 Microwave_2 Microwave Irradiation Diazotization->Microwave_2 Final_Product This compound Microwave_2->Final_Product

Caption: Two-step microwave-assisted synthesis of this compound.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 2-Amino-6-bromobenzothiazole

This protocol describes the synthesis of the key intermediate, 2-amino-6-bromobenzothiazole, from 4-bromoaniline. The classical synthesis involves the reaction of a 4-substituted aniline with potassium thiocyanate and bromine in acetic acid.[4][8] Microwave irradiation can significantly reduce the reaction time for similar transformations.[3]

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Microwave reactor vials (10 mL) with magnetic stir bars

  • CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 mmol, 172 mg) and potassium thiocyanate (2.2 mmol, 214 mg) in glacial acetic acid (5 mL).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 mmol, 160 mg, 52 µL) in glacial acetic acid (1 mL) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, securely cap the vial.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture under the conditions specified in Table 1.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-6-bromobenzothiazole.

  • Dry the product under vacuum and record the yield and melting point.

Table 1: Microwave Reaction Parameters for the Synthesis of 2-Amino-6-bromobenzothiazole

ParameterValue
Microwave Power150 W
Temperature120 °C
Reaction Time15 min
Pressure150 psi
StirringHigh

Expected Results:

CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point
2-Amino-6-bromobenzothiazoleC₇H₅BrN₂S229.09 g/mol 75-85%205-208 °C
Step 2: Microwave-Assisted Sandmeyer Reaction for the Synthesis of this compound

This protocol details the conversion of 2-amino-6-bromobenzothiazole to this compound. The Sandmeyer reaction is a classic method for this transformation, and its efficiency can be enhanced with microwave assistance.[5][7][9]

Materials:

  • 2-Amino-6-bromobenzothiazole (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Microwave reactor vials (10 mL) with magnetic stir bars

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reactor vial, suspend 2-amino-6-bromobenzothiazole (1.0 mmol, 229 mg) in a mixture of concentrated hydrochloric acid (2 mL) and water (2 mL).

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 mmol, 83 mg in 1 mL of water) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 20 minutes to ensure complete formation of the diazonium salt.

  • In a separate vial, dissolve copper(I) chloride (1.2 mmol, 119 mg) in concentrated hydrochloric acid (2 mL).

  • Add the cold copper(I) chloride solution to the cold diazonium salt solution.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture according to the parameters in Table 2.

  • After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Table 2: Microwave Reaction Parameters for the Sandmeyer Reaction

ParameterValue
Microwave Power100 W
Temperature80 °C
Reaction Time5 min
Pressure100 psi
StirringHigh

Expected Results:

CompoundMolecular FormulaMolecular WeightExpected YieldAppearance
This compoundC₇H₃BrClNS248.53 g/mol 65-75%Off-white to pale yellow solid

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-bromobenzothiazole cluster_step2 Step 2: Synthesis of this compound s1_start Mix 4-bromoaniline, KSCN in Acetic Acid s1_add_br2 Add Br2 solution at <10°C s1_start->s1_add_br2 s1_mw Microwave Irradiation (120°C, 15 min) s1_add_br2->s1_mw s1_quench Quench in Ice Water s1_mw->s1_quench s1_neutralize Neutralize with NaOH s1_quench->s1_neutralize s1_filter Filter Precipitate s1_neutralize->s1_filter s1_recrystallize Recrystallize from Ethanol s1_filter->s1_recrystallize s1_product Product 1: 2-Amino-6-bromobenzothiazole s1_recrystallize->s1_product s2_start Suspend Product 1 in HCl s1_product->s2_start Use as starting material s2_diazotize Add NaNO2 solution at <5°C (Diazotization) s2_start->s2_diazotize s2_add_cucl Add CuCl solution s2_diazotize->s2_add_cucl s2_mw Microwave Irradiation (80°C, 5 min) s2_add_cucl->s2_mw s2_extract Extract with Ethyl Acetate s2_mw->s2_extract s2_wash Wash with NaHCO3 and Brine s2_extract->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The protocols outlined provide a robust and efficient microwave-assisted pathway for the synthesis of this compound. By leveraging the benefits of microwave heating, this methodology allows for a significant reduction in reaction times and offers a greener alternative to conventional synthetic methods. These application notes are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis of this important heterocyclic intermediate for further elaboration into novel therapeutic agents. It is recommended to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-chlorobenzothiazole. The guidance provided is based on established synthetic methodologies and aims to address common challenges to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most widely employed and dependable method for synthesizing this compound is a two-step process.[1] The first step involves the synthesis of the precursor, 2-amino-6-bromobenzothiazole, from 4-bromoaniline. The second step is the conversion of this precursor to the final product via a Sandmeyer reaction.[2]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: For optimal yield and purity, careful control of several parameters is essential. In the synthesis of the 2-amino-6-bromobenzothiazole precursor, maintaining a low temperature during the addition of bromine is crucial to prevent side reactions. For the subsequent Sandmeyer reaction, the key parameters include maintaining a low temperature (0-5 °C) during diazotization, ensuring a strongly acidic environment, and using a high-purity starting material and a fresh, active copper(I) chloride catalyst.[3]

Q3: What are the common impurities or side products in this synthesis?

A3: Common impurities can arise in both steps. During the synthesis of 2-amino-6-bromobenzothiazole, over-bromination or the formation of isomeric products can occur if the reaction conditions are not well-controlled. In the Sandmeyer reaction, potential side products include the formation of 6-bromo-2-hydroxybenzothiazole due to the reaction of the diazonium salt with water, and the formation of colored azo-compound impurities.[2]

Q4: How can I purify the final this compound product?

A4: The final product can be purified using standard laboratory techniques. Column chromatography on silica gel is an effective method for removing both polar and non-polar impurities. Recrystallization from a suitable solvent or solvent mixture can also be employed to obtain a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

Q: My yield of 2-amino-6-bromobenzothiazole is consistently low. What are the likely causes?

A: Low yields in this step are often attributed to one or more of the following factors:

  • Incomplete reaction: Ensure that the reaction is stirred for the recommended duration to allow for complete conversion.

  • Suboptimal temperature control: The temperature during the bromine addition should be kept low (typically below 10 °C) to minimize the formation of byproducts.[4]

  • Impure starting materials: The purity of 4-bromoaniline can significantly impact the reaction outcome.

Recommended Solutions:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Use an ice bath to maintain a low temperature during the addition of the bromine solution.

  • Ensure the 4-bromoaniline used is of high purity.

Q: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. How can I minimize these?

A: The formation of multiple products is a common issue. Here are some strategies to improve the selectivity of the reaction:

  • Slow and controlled addition of bromine: Add the bromine solution dropwise with vigorous stirring to avoid localized high concentrations of bromine, which can lead to over-bromination.

  • Stoichiometry of reagents: Carefully control the molar ratios of the reactants as specified in the protocol. An excess of bromine is a common cause of impurity formation.

Step 2: Sandmeyer Reaction for this compound

Q: The yield of my Sandmeyer reaction is poor, and the reaction mixture turns dark and tarry. What is happening?

A: This is a classic sign of diazonium salt decomposition and subsequent side reactions. The primary causes include:

  • Elevated temperature: Diazonium salts are thermally unstable and decompose rapidly at higher temperatures.

  • Insufficiently acidic conditions: A strongly acidic medium is necessary to stabilize the diazonium salt.

  • Contaminated copper(I) chloride: The Cu(I) catalyst can be oxidized to Cu(II) if not stored properly, reducing its catalytic activity.

Recommended Solutions:

  • Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C using an ice-salt bath.

  • Ensure a sufficient excess of a strong acid (like hydrochloric acid) is used.

  • Use freshly prepared or commercially available high-purity copper(I) chloride.

Q: My final product is contaminated with a significant amount of 6-bromo-2-hydroxybenzothiazole. How can I prevent this?

A: The formation of the hydroxy byproduct is due to the reaction of the diazonium salt with water. To minimize this:

  • Maintain a low reaction temperature throughout the process.

  • Add the diazonium salt solution to the copper(I) chloride solution in a controlled manner to ensure it reacts preferentially with the chloride ions.

  • Use a more concentrated acid to reduce the amount of water present in the reaction mixture.

Data Presentation

Table 1: Effect of Reagent Stoichiometry on the Yield of 2-Amino-6-bromobenzothiazole

EntryMolar Ratio (4-bromoaniline : KSCN : Br₂)Temperature (°C)Reaction Time (h)Yield (%)
11 : 2 : 10-104~75
21 : 2.2 : 10-104~80
31 : 2 : 1.10-104~65 (with byproducts)

Note: The data presented is representative and based on typical outcomes for this type of reaction. Actual yields may vary depending on specific experimental conditions.

Table 2: Influence of Temperature on the Yield of a Representative Sandmeyer Chlorination Reaction

EntryDiazotization Temperature (°C)Sandmeyer Reaction Temperature (°C)Approximate Yield (%)
10-510~85
20-525 (Room Temp)~70
310-1525 (Room Temp)~50 (significant decomposition)

Note: This table illustrates the general trend of temperature effects on the Sandmeyer reaction of aminobenzothiazoles. Precise yields for this compound may differ.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-bromobenzothiazole
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of bromine (1 equivalent) in glacial acetic acid and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water. The precipitate is the crude product.

  • Neutralization and Isolation: Filter the crude product and wash it with water. Resuspend the solid in water and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to a pH of 7-8.

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude 2-amino-6-bromobenzothiazole can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization: Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0-5 °C. Add this solution dropwise to the suspension of the amine, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Preparation of Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the freshly prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-bromobenzothiazole cluster_step2 Step 2: Sandmeyer Reaction start 4-Bromoaniline + Potassium Thiocyanate reagent1 Bromine in Glacial Acetic Acid product1 2-Amino-6-bromobenzothiazole start->product1 Thiocyanation/ Cyclization reagent2 NaNO₂, HCl (0-5 °C) intermediate Diazonium Salt Intermediate product1->intermediate Diazotization reagent3 CuCl, HCl final_product This compound intermediate->final_product Sandmeyer Reaction

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield in Synthesis? step1_check Which Step has Low Yield? start->step1_check step1_causes Step 1: 2-Amino-6-bromobenzothiazole - Incomplete Reaction - Poor Temperature Control - Impure Reactants step1_check->step1_causes Step 1 step2_causes Step 2: Sandmeyer Reaction - Diazonium Salt Decomposition - Inactive CuCl Catalyst - Insufficient Acid step1_check->step2_causes Step 2 step1_solutions Solutions: - Monitor with TLC - Maintain <10°C during Br₂ addition - Use pure 4-bromoaniline step1_causes->step1_solutions step2_solutions Solutions: - Maintain 0-5°C for diazotization - Use fresh CuCl - Ensure strongly acidic conditions step2_causes->step2_solutions

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of 6-Bromo-2-chlorobenzothiazole Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 6-Bromo-2-chlorobenzothiazole. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities present.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 2-amino-6-bromobenzothiazole if the synthesis involves a Sandmeyer-type reaction.

  • Byproducts from side reactions: These can include diazonium salt decomposition products or regioisomers formed during bromination steps in the synthesis of the precursor.

  • Residual solvents and reagents: Solvents used in the reaction and excess reagents can also be present in the crude product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][2] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can assess the separation of the desired product from impurities.[2]

Q4: My purified this compound is colored. How can I decolorize it?

A4: If the final product has a persistent color, it may be due to highly conjugated impurities. You can try treating a solution of the crude product with a small amount of activated charcoal before the final filtration or recrystallization step. However, be aware that activated charcoal can also adsorb some of your product, potentially lowering the overall yield.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or no crystal formation upon cooling. The solvent may be too non-polar to dissolve the compound even when hot, or the concentration of the compound is too low.- Select a more appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point for benzothiazole derivatives.[1] - Try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.
The compound "oils out" instead of forming crystals. The cooling process is too rapid, or the impurity level in the crude product is very high.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If the crude material is highly impure, consider a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were not washed with ice-cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the purified product.
The melting point of the recrystallized product is still broad or low. The recrystallization process did not effectively remove all impurities.- A second recrystallization may be necessary. - Consider using a different solvent or a solvent pair for the subsequent recrystallization. - If impurities persist, column chromatography may be required.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). The chosen eluent system does not have the optimal polarity.- Adjust the polarity of the eluent. A common eluent system for benzothiazole derivatives is a gradient of hexane and ethyl acetate.[1] Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent. - Perform small-scale TLC experiments with different solvent mixtures to find the optimal eluent system before running the column.
The product is not eluting from the column. The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent system.
The product elutes too quickly with impurities. The eluent is too polar.- Decrease the polarity of the eluent system. Start with a less polar solvent mixture.
Streaking or tailing of spots on TLC analysis of fractions. The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and gently heat to observe solubility. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Avoid using an excessive amount of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and impurities. The ideal Rf value for the product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography Alternative Route hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor drying Drying washing->drying pure_product Pure this compound drying->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product oiling_out Oiling Out? start->oiling_out too_much_solvent Too much solvent used? Wash with non-cold solvent? low_yield->too_much_solvent Yes recrystallize_again Recrystallize again with less solvent impure_product->recrystallize_again No column_chromatography Consider Column Chromatography impure_product->column_chromatography Yes slow_cooling Cool solution slowly oiling_out->slow_cooling Yes pre_purify Pre-purify crude material oiling_out->pre_purify If still oils out too_much_solvent->recrystallize_again

Caption: Decision tree for troubleshooting common purification problems.

References

Identifying and minimizing byproducts in 6-Bromo-2-chlorobenzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in the synthesis of 6-Bromo-2-chlorobenzothiazole.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and recommended solutions. Two primary synthetic routes are covered: the Sandmeyer reaction of 2-amino-6-bromobenzothiazole and the chlorination of 6-bromo-2-mercaptobenzothiazole.

Route 1: Sandmeyer Reaction of 2-Amino-6-bromobenzothiazole

Problem: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the complete conversion of the starting amine to the diazonium salt. Maintain a temperature of 0-5°C during the slow, dropwise addition of sodium nitrite solution. Test for the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid, suggesting the completion of diazotization.
Decomposition of Diazonium Salt The diazonium salt is thermally unstable. It is crucial to maintain a low temperature (0-5°C) throughout the diazotization process and during the subsequent addition to the copper(I) chloride solution. Avoid any localized heating.
Impure Starting Materials Use high-purity 2-amino-6-bromobenzothiazole. Impurities can lead to the formation of side products, including tarry materials that can complicate purification and reduce yield.
Inactive Copper(I) Chloride Catalyst Use freshly prepared or high-quality commercial copper(I) chloride. The catalyst can be deactivated by oxidation to copper(II).

Problem: Presence of Significant Byproducts

ByproductIdentificationFormation MechanismMinimization Strategy
6-Bromo-2-hydroxybenzothiazole Can be identified by LC-MS or by comparing its spectroscopic data (NMR, IR) with known standards. It is more polar than the desired product.Reaction of the diazonium salt with water.[1]Maintain a low temperature during the reaction to suppress this side reaction. Minimize the amount of water present in the reaction mixture where feasible.
Azo-coupling Products These are typically colored compounds and can be detected by TLC or HPLC. Their mass will be significantly higher than the desired product.The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as the starting 2-amino-6-bromobenzothiazole.Ensure a strongly acidic environment (low pH) to keep the concentration of the free amine low, thus preventing it from acting as a coupling partner.[1]
Biaryl Compounds Can be detected by GC-MS or LC-MS.Formed through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[2]Use of an effective copper(I) catalyst helps to ensure the rapid trapping of the aryl radical by the chloride ion, minimizing radical-radical coupling.
Route 2: Chlorination of 6-Bromo-2-mercaptobenzothiazole

Problem: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Chlorination Ensure a sufficient excess of the chlorinating agent (e.g., sulfuryl chloride) is used. Monitor the reaction to completion using TLC or HPLC.
Poor Reproducibility The reaction can be sensitive to trace amounts of acid. The addition of a catalytic amount of water can improve reproducibility and yield by generating acid in situ through the partial hydrolysis of sulfuryl chloride.
Product Loss During Work-up The product can be sensitive to harsh work-up conditions. Use a mild aqueous quench (e.g., saturated sodium bicarbonate solution) and avoid excessive heating during solvent removal.

Problem: Presence of Significant Byproducts

ByproductIdentificationFormation MechanismMinimization Strategy
Unreacted 6-Bromo-2-mercaptobenzothiazole Can be identified by TLC (will have a different Rf value) or HPLC.Incomplete reaction.Increase the reaction time or the amount of chlorinating agent. The addition of catalytic water can also drive the reaction to completion.
Over-chlorinated Products Products with additional chlorine atoms on the aromatic ring. Can be detected by mass spectrometry.Reaction with excess chlorinating agent under harsh conditions.Control the stoichiometry of the chlorinating agent and maintain a moderate reaction temperature.
Oxidation Byproducts (e.g., Disulfides) Can be detected by mass spectrometry.Oxidation of the starting mercaptobenzothiazole.Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for producing this compound?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction.

  • The Sandmeyer reaction (Route 1) starting from 2-amino-6-bromobenzothiazole is a convergent approach.[3] However, it requires careful control of temperature and pH to avoid byproduct formation.[1]

  • The chlorination of 6-bromo-2-mercaptobenzothiazole (Route 2) can be a high-yielding reaction, especially with the addition of catalytic water to ensure reproducibility.[4] This route may be preferable if the mercapto intermediate is readily available or can be synthesized efficiently.

Q2: What are the critical parameters to control in the Sandmeyer reaction for this synthesis?

A2: The most critical parameters are:

  • Temperature: The diazotization step must be carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.[1]

  • pH: A strongly acidic medium is essential for the formation and stability of the diazonium salt and to minimize the formation of azo-coupling byproducts.[1]

  • Purity of Starting Materials: High purity of the 2-amino-6-bromobenzothiazole and fresh, active copper(I) chloride are crucial for obtaining a good yield and minimizing side reactions.[1]

Q3: How can I purify the final this compound product?

A3: The most common methods for purification are:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is an effective method for separating the product from byproducts and unreacted starting materials.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to obtain a highly pure product, provided the impurities have different solubility profiles.

Q4: I am observing a persistent yellow/orange color in my final product after the Sandmeyer reaction. What is the likely cause?

A4: A persistent color is often indicative of the presence of azo dye byproducts.[5] These are formed when the diazonium salt couples with an electron-rich aromatic species. To minimize this, ensure a sufficiently low pH during the reaction to protonate any unreacted 2-amino-6-bromobenzothiazole, thereby deactivating it towards electrophilic attack by the diazonium salt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Adapted from a general procedure)
  • Diazotization:

    • Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Vigorous nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of this compound via Chlorination of 6-Bromo-2-mercaptobenzothiazole
  • Synthesis of 6-Bromo-2-mercaptobenzothiazole:

    • This intermediate can be prepared from 4-bromoaniline and carbon disulfide in the presence of a base, or from 4-bromoaniline and potassium thiocyanate followed by cyclization.[4]

  • Chlorination:

    • Suspend 6-bromo-2-mercaptobenzothiazole (1 equivalent) in a suitable inert solvent such as dichloromethane.

    • Add sulfuryl chloride (1.1-1.5 equivalents) dropwise at room temperature.

    • To improve reproducibility, a catalytic amount of water (e.g., 0.1 equivalents) can be added to the reaction mixture.

    • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Minimization_Workflow cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_chlorination Route 2: Chlorination start1 2-Amino-6-bromobenzothiazole diazotization Diazotization (NaNO2, HCl, 0-5°C) start1->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCl) diazonium->sandmeyer byproduct1_1 6-Bromo-2-hydroxybenzothiazole diazonium->byproduct1_1 Reaction with H2O (Minimize by keeping temp low) byproduct1_2 Azo-coupling Products diazonium->byproduct1_2 Coupling with unreacted amine (Minimize with low pH) product1 This compound sandmeyer->product1 purification Purification (Column Chromatography, Recrystallization) product1->purification troubleshooting General Troubleshooting byproduct1_1->troubleshooting byproduct1_2->troubleshooting start2 6-Bromo-2-mercaptobenzothiazole chlorination Chlorination (SO2Cl2, cat. H2O) start2->chlorination product2 This compound chlorination->product2 byproduct2_1 Unreacted Starting Material chlorination->byproduct2_1 Incomplete Reaction (Increase reaction time/reagent) byproduct2_2 Over-chlorinated Products chlorination->byproduct2_2 Excess Reagent/Harsh Conditions (Control stoichiometry/temp) product2->purification byproduct2_1->troubleshooting byproduct2_2->troubleshooting

Caption: Troubleshooting workflow for minimizing byproducts in the synthesis of this compound.

References

Optimizing temperature and time for 6-Bromo-2-chlorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Bromo-2-chlorobenzothiazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing reaction conditions, specifically temperature and time, for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and plausible route for the synthesis of this compound involves a two-step process starting from 4-bromoaniline. The first step is the formation of 2-amino-6-bromobenzothiazole, which is then converted to the final product via a Sandmeyer-type reaction.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters are temperature and reaction time. Temperature control is crucial during the addition of bromine in the first step to prevent side reactions. In the second step (Sandmeyer reaction), maintaining a low temperature during diazotization is essential for yield and purity. Reaction time at each step should be monitored to ensure complete conversion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a recommended method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials and the expected product, you can determine the optimal reaction time.

Q4: What are the common side products, and how can their formation be minimized?

Common side products can include over-brominated species or the formation of 2-hydroxy-6-bromobenzothiazole if moisture is present during the chlorination step. To minimize these, ensure precise control of reagents, maintain anhydrous conditions where necessary, and carefully control the reaction temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 2-amino-6-bromobenzothiazole (Step 1) - Incomplete reaction. - Low purity of starting materials.- Ensure the reaction is stirred for the recommended duration and monitor via TLC. - Use high-purity 4-bromoaniline, potassium thiocyanate, and bromine. Consider purification of starting materials if purity is questionable.
Low yield in the conversion to this compound (Step 2) - Decomposition of the diazonium salt. - Incomplete reaction.- Maintain the temperature at 0-5 °C during the formation of the diazonium salt. - Ensure the Sandmeyer reaction is allowed to proceed to completion by monitoring nitrogen gas evolution and using TLC.
Formation of significant byproducts - Incorrect temperature control. - Presence of moisture.- Strictly adhere to the recommended temperature profiles for each step. - Use anhydrous solvents and ensure all glassware is thoroughly dried, especially for the chlorination step.
Difficulty in purifying the final product - Presence of unreacted starting materials or byproducts.- Utilize column chromatography on silica gel for purification. Select an appropriate eluent system based on TLC analysis. - Recrystallization from a suitable solvent such as ethanol can also be effective.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous compounds and provide a strong starting point for optimization.

Step 1: Synthesis of 2-amino-6-bromobenzothiazole

This procedure is adapted from the synthesis of similar 2-aminobenzothiazoles.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture for several hours at room temperature. Monitor the reaction by TLC.

  • Pour the reaction mixture into warm water to precipitate the product.

  • Filter the solid, wash with water, and then neutralize with a base (e.g., ammonium hydroxide) to obtain 2-amino-6-bromobenzothiazole.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This is a plausible route for the conversion of the amino group to a chloro group.

Materials:

  • 2-amino-6-bromobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

Procedure:

  • Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, during which nitrogen gas will evolve.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a hypothetical framework for optimizing temperature and time based on common observations in similar syntheses. Actual results should be determined experimentally.

Table 1: Optimization of Temperature and Time for Step 1 (Synthesis of 2-amino-6-bromobenzothiazole)

Entry Temperature (°C) Time (h) Observed Yield (%) Purity (by TLC/HPLC)
10-54LowHigh
2<10 (during addition), then RT4ModerateHigh
3<10 (during addition), then RT8HighHigh
4Room Temperature4ModerateModerate (byproducts)

Table 2: Optimization of Temperature and Time for Step 2 (Sandmeyer Reaction)

Entry Diazotization Temp (°C) Sandmeyer Temp (°C) Time (h) Observed Yield (%) Purity (by TLC/HPLC)
10-5Room Temperature1ModerateHigh
20-5Room Temperature3HighHigh
3>10Room Temperature3LowLow (decomposition)
40-5501ModerateModerate (byproducts)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and troubleshooting process.

SynthesisWorkflow Start Start: 4-Bromoaniline Step1 Step 1: Thiocyanation (KSCN, Br2, Acetic Acid) Start->Step1 Intermediate 2-amino-6-bromobenzothiazole Step1->Intermediate Temp < 10°C, then RT Step2 Step 2: Sandmeyer Reaction (NaNO2, HCl, CuCl) Intermediate->Step2 Product End: this compound Step2->Product Temp 0-5°C, then RT

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Problem Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials Problem->CheckPurity CheckTemp Verify Temperature Control Problem->CheckTemp CheckTime Optimize Reaction Time (via TLC) Problem->CheckTime CheckMoisture Ensure Anhydrous Conditions Problem->CheckMoisture Purify Purify Starting Materials CheckPurity->Purify AdjustTemp Adjust Temperature Profile CheckTemp->AdjustTemp AdjustTime Adjust Stirring Time CheckTime->AdjustTime Dry Dry Solvents and Glassware CheckMoisture->Dry Solution Improved Yield/Purity Purify->Solution AdjustTemp->Solution AdjustTime->Solution Dry->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

Troubleshooting guide for Suzuki coupling with 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 6-Bromo-2-chlorobenzothiazole in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working or giving very low yields. What are the first things I should check?

A1: When encountering low or no product formation, a systematic check of your reaction setup and reagents is the first step.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, leading to inactivation and promoting side reactions like the homocoupling of boronic acids.[1][2]

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids can degrade over time, especially if exposed to air or moisture, leading to protodeboronation.[3] Ensure your solvent is anhydrous and your base is of high purity.

  • Catalyst Activity: The Pd(0) catalyst is the heart of the reaction. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system (e.g., a Buchwald-type G2 or G3 palladacycle).[4][5]

  • Solubility: Poor solubility of the this compound starting material can be an issue.[3] Ensure your chosen solvent system effectively dissolves all reactants at the reaction temperature.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to 2-chlorobenzothiazole. What is happening and how can I prevent it?

A2: This indicates that a dehalogenation side reaction is occurring, where the bromine atom is replaced by a hydrogen atom.[6][7] This is a common issue, particularly with electron-deficient or N-heterocyclic halides.[4][6]

Causes and Solutions:

  • Mechanism: Dehalogenation often proceeds through the formation of a palladium-hydride (Pd-H) species.[6] This can be generated from the base, solvent (e.g., alcohols), or residual water.[1][6]

  • Base Selection: Strong bases can sometimes promote dehalogenation. Consider switching to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄, which are often effective while minimizing this side reaction.[6]

  • Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway relative to dehalogenation.[4][6]

  • Solvent: Avoid solvents that can act as hydride sources, such as alcohols, if dehalogenation is a persistent problem.[6]

Q3: My main byproduct is the homocoupling of my boronic acid (Ar'-Ar'). What causes this and what is the solution?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then promote the coupling of two boronic acid molecules.[1]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Degas your solvent thoroughly before use by bubbling an inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Ensure the reaction is set up and maintained under a strict inert atmosphere.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources which may have more complex activation steps.[1]

Q4: Which halogen on this compound is expected to react? Can I achieve selective coupling?

A4: You should expect selective coupling at the C-Br bond. The reactivity of organic halides in oxidative addition to the palladium catalyst generally follows the order: C-I > C-Br > C-OTf >> C-Cl.[8][9][10] The C-Cl bond is significantly less reactive and typically requires more forcing conditions, specialized catalysts (e.g., those with bulky, electron-donating ligands), and stronger bases to react.[10][11] This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, making your substrate a useful building block for further transformations.

Q5: My boronic acid seems to be decomposing. Should I use a boronic ester instead?

A5: Yes, if you suspect boronic acid instability (protodeboronation), using a more stable boron species is an excellent strategy.[1]

  • Boronic Acids: Prone to hydrolysis and protodeboronation, especially heteroaryl boronic acids.[1][12]

  • Pinacol Boronate Esters (Bpin): Generally more stable than the corresponding boronic acids and are a common alternative.[13]

  • MIDA Boronates & Organotrifluoroborates: These are highly stable, bench-top reagents that slowly release the active boronic acid under the reaction conditions.[14] This "slow release" can minimize side reactions by keeping the concentration of the reactive boronic acid low at any given time.[12][15]

Troubleshooting Workflow

If your initial reaction fails, follow this logical workflow to diagnose the issue.

Suzuki_Troubleshooting cluster_byproducts Analyze Byproducts cluster_solutions1 Solutions for Byproducts cluster_solutions2 Solutions for No Reaction start Low / No Product Formation check_sm Check TLC/LC-MS: Starting Material (SM) Consumed? start->check_sm dehalogenation Dehalogenation Product? (Ar-H) check_sm->dehalogenation  Yes optimize_conditions 1. Increase Temperature 2. Screen Solvents (Dioxane, Toluene) 3. Increase Catalyst Loading 4. Screen Catalyst/Ligand System check_sm->optimize_conditions  No homocoupling Homocoupling Product? (Ar'-Ar') dehalogenation->homocoupling solution_dehalogenation 1. Change Base (e.g., K₃PO₄) 2. Use Bulky Ligand (e.g., SPhos) 3. Avoid Alcohol Solvents dehalogenation->solution_dehalogenation protodeboronation Protodeboronation Product? (Ar'-H) homocoupling->protodeboronation solution_homocoupling 1. Ensure Rigorous Degassing 2. Check for Air Leaks homocoupling->solution_homocoupling solution_protodeboronation 1. Use Boronic Ester (Bpin, MIDA) 2. Use Anhydrous Conditions protodeboronation->solution_protodeboronation end_node Improved Yield solution_dehalogenation->end_node solution_homocoupling->end_node solution_protodeboronation->end_node optimize_conditions->end_node

Caption: A troubleshooting flowchart for diagnosing and solving common issues in Suzuki coupling reactions.

Quantitative Data Summary

The following table presents representative reaction conditions for the Suzuki coupling of 2-amino-6-bromobenzothiazole, a close structural analog of this compound, demonstrating the impact of different reagents on product yield.

Table 1: Representative Conditions for Suzuki Coupling of 2-Amino-6-bromobenzothiazole

Entry Arylboronic Acid/Ester Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 4-Methylphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 95 31 75% [16]
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 95 31 80% [16]
3 3-Nitrophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 95 31 70% [16]

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | 31 | 82% |[16] |

Data adapted from a study on a structurally similar substrate, 2-amino-6-bromobenzothiazole.[16] Conditions may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[6]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) to the flask.[6]

  • If any solids remain undissolved, briefly purge the headspace with inert gas again.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

How to prevent decomposition of 6-Bromo-2-chlorobenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Bromo-2-chlorobenzothiazole during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The primary factors that can lead to the decomposition of this compound are exposure to moisture, light, and elevated temperatures. The presence of nucleophiles, such as water or alcohols, can lead to the hydrolysis of the 2-chloro group, which is a likely primary degradation pathway.[1][2] It is also incompatible with strong oxidizing agents, acids, and bases.

Q2: What is the recommended method for long-term storage of this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and dark.[3]

Q3: What are the visible signs of decomposition?

A3: Visible signs of decomposition can include a change in the color or physical appearance of the compound, such as yellowing. If you observe any such changes, it is advisable to verify the purity of the material before use.

Q4: What are the hazardous decomposition products of this compound?

A4: Under fire conditions, this compound can decompose to form toxic and hazardous products, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, and hydrogen bromide gas.[4] The primary degradation product under normal storage conditions, due to hydrolysis, is expected to be 6-Bromo-2-hydroxybenzothiazole.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) of the compound upon storage. Exposure to light or air (oxidation).Store the compound in an amber or opaque vial to protect it from light. For long-term storage, consider flushing the container with an inert gas (argon or nitrogen) before sealing.
Inconsistent or poor yields in reactions. Degradation of the starting material.Verify the purity of your this compound using an appropriate analytical method like HPLC-MS before use. If impurities are detected, repurification may be necessary. Ensure all reaction glassware is dry and, if necessary, run the reaction under an inert atmosphere.
Appearance of an unexpected, more polar byproduct in TLC or LC-MS analysis. Hydrolysis of the 2-chloro group.This is likely due to the presence of water in your solvents or reagents. Use anhydrous solvents and handle the compound in a dry environment (e.g., in a glovebox or under a stream of inert gas). The likely byproduct is 6-Bromo-2-hydroxybenzothiazole.

Recommended Storage Conditions

To ensure the stability and longevity of this compound, please adhere to the following storage conditions:

Parameter Condition Rationale
Temperature Cool (See product label for specific temperature)To minimize thermal decomposition.
Light In the dark (e.g., in an amber vial or a dark cabinet)To prevent photodegradation.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)To protect from moisture and oxidation.
Moisture Dry environmentTo prevent hydrolysis of the 2-chloro group.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.

Objective: To assess the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in acetonitrile. From this stock, prepare a working solution of approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • MS Detection: ESI in positive ion mode. Scan for the expected m/z of the parent compound and potential degradation products (e.g., the hydrolyzed product, 6-Bromo-2-hydroxybenzothiazole).

  • Data Analysis: Integrate the peak areas from the chromatogram to determine the purity of the sample. Analyze the mass spectrum to identify the parent peak and any impurity peaks.

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis, which involves the nucleophilic substitution of the chlorine atom at the 2-position by a hydroxyl group.

Decomposition_Pathway cluster_main Likely Hydrolysis-Mediated Decomposition Pathway start This compound intermediate Nucleophilic attack by H₂O start->intermediate + H₂O product 6-Bromo-2-hydroxybenzothiazole (Degradation Product) intermediate->product byproduct HCl intermediate->byproduct releases

Caption: Likely hydrolysis pathway of this compound.

References

Technical Support Center: Cross-Coupling Reactions of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing cross-coupling reactions with 6-Bromo-2-chlorobenzothiazole. Content includes troubleshooting guides for common experimental issues, frequently asked questions, and detailed protocols for various catalytic systems.

Reactivity Overview

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is considerably more reactive than the carbon-chlorine (C-Cl) bond.[1] Consequently, reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are expected to proceed with high selectivity at the C-6 position of this compound, leaving the chloro-group at the C-2 position available for subsequent transformations.

Alternative Catalyst Systems and Performance

While palladium-based systems are most common, catalysts based on other metals like nickel and copper, as well as emerging metal-free systems, offer viable alternatives.

Data Presentation: Comparison of Catalytic Systems for Bromo-Heterocycles
Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane110875-85[1]
Pd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O901680-90[1]
Sonogashira Pd(OAc)₂ / XPhos / CuICs₂CO₃DMF80875-85[1]
Pd₂(dba)₃ / P(t-Bu)₃ / CuIDIPAToluene701270-80[1]
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1002470-80[1]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOt-BuToluene1001270-90[1]

Note: Data is based on the analogous substrate 2-chloro-4-bromobenzothiazole and is representative of expected performance.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during cross-coupling reactions involving this compound.

Logical Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue (e.g., Low Yield) check_reagents Verify Reagent Quality - Catalyst & Ligand Active? - Solvents Anhydrous/Degassed? - Base Appropriate? start->check_reagents check_conditions Review Reaction Conditions - Temperature Correct? - Inert Atmosphere Maintained? - Reaction Time Sufficient? start->check_conditions screen_ligands Screen Alternative Ligands - Bulky, e⁻-rich phosphines? (e.g., XPhos, SPhos) - N-Heterocyclic Carbenes? check_reagents->screen_ligands Reagents OK check_conditions->screen_ligands Conditions OK screen_bases Screen Alternative Bases - Stronger/Weaker? - Organic/Inorganic? screen_ligands->screen_bases success Problem Solved screen_ligands->success screen_solvents Screen Alternative Solvents - Polarity? - Aprotic/Protic? screen_bases->screen_solvents screen_bases->success use_precatalyst Use Pre-catalyst (e.g., XPhos Pd G3) - Ensures active Pd(0) - Improves reproducibility screen_solvents->use_precatalyst Still no improvement screen_solvents->success use_precatalyst->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the common causes?

A1: Low to no product formation in a Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air. Ensure your catalyst is active. Using a bench-stable pre-catalyst (e.g., XPhos Pd G2/G3) can often resolve issues related to the in-situ generation of the active species.[2][3]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4] Ensure your boronic acid is pure and the solvents are properly degassed and anhydrous.

  • Incorrect Base or Solvent: The choice of base and solvent is crucial. For many Suzuki couplings, a combination of a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O is effective.[1][5] The base activates the organoboron compound, which is essential for transmetalation.[5]

  • Ligand Issues: The ligand may be inhibiting the reaction. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[2][6]

Q2: I am observing significant amounts of debromination and homocoupling byproducts. How can I minimize these?

A2:

  • Debromination (hydrodehalogenation): This side reaction, where the bromine atom is replaced by hydrogen, often occurs when the catalytic cycle is slow. It can be caused by trace water or other proton sources. To minimize it, ensure strictly anhydrous conditions and consider using a more active catalyst/ligand system to accelerate the desired cross-coupling pathway.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can be suppressed by carefully controlling reaction stoichiometry and using the appropriate palladium catalyst and ligands. Slower addition of the boronic acid can sometimes mitigate this issue.

Q3: My Buchwald-Hartwig amination is not working. What should I try?

A3: Buchwald-Hartwig aminations are particularly sensitive to reaction parameters:

  • Ligand Choice: This is often the most critical factor. C-N bond formation requires bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the difficult reductive elimination step.[3][7][8]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is very common, but others like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary for less reactive amines or aryl halides.[1][8]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all reagents and the reaction vessel are rigorously deoxygenated, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1]

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed couplings?

A1: The C-6 position bearing the bromine atom is significantly more reactive. The relative reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl.[1][4][9] Therefore, cross-coupling reactions will selectively occur at the C-Br bond, leaving the C-Cl bond intact.

Q2: Can I use a Nickel catalyst as an alternative to Palladium?

A2: Yes, nickel catalysts are a cost-effective and efficient alternative for many cross-coupling reactions.[10][11] They are particularly useful for activating less reactive C-Cl bonds.[12] However, reaction conditions may need to be re-optimized, as nickel catalysts can have different ligand and solvent preferences.

Q3: What is the role of the copper co-catalyst in a Sonogashira reaction?

A3: In a traditional Sonogashira coupling, a copper(I) salt (e.g., CuI) is used as a co-catalyst.[1][13] Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, facilitating the C(sp²)-C(sp) bond formation.[13] While effective, copper can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have also been developed to avoid this side reaction.[14][15]

Q4: Are there any metal-free alternatives for these reactions?

A4: While less common for C-C couplings, metal-free alternatives are emerging, particularly for C-N bond formation. Catalysts based on main group elements like phosphorus have been reported for C-N cross-coupling, offering a more sustainable approach by avoiding transition metals.[16]

Experimental Protocols

The following are generalized protocols based on established procedures for similar substrates.[1] Researchers should optimize conditions for their specific coupling partners.

Diagram: General Experimental Workflow

ExperimentalWorkflow start Start combine Combine Reactants - this compound - Coupling Partner - Catalyst & Ligand - Base start->combine inert Establish Inert Atmosphere (Purge with Ar or N₂) combine->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup - Dilute - Wash with H₂O & Brine monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
  • Objective: To synthesize 6-aryl-2-chlorobenzothiazoles.

  • Procedure:

    • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[1]

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

    • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.[1]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination
  • Objective: To synthesize 6-amino-2-chlorobenzothiazoles.

  • Procedure:

    • In a glovebox, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.[1]

    • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

    • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).

    • Seal the tube and heat the reaction mixture with stirring to 100 °C for 12 hours.[1]

    • After cooling, proceed with a standard aqueous workup and purify by column chromatography.

Sonogashira Coupling
  • Objective: To synthesize 6-alkynyl-2-chlorobenzothiazoles.

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).[1]

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol).[1]

    • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

    • Heat the mixture to 60 °C and stir for 6 hours, monitoring by TLC.[1]

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.[1]

Heck Reaction
  • Objective: To synthesize 6-alkenyl-2-chlorobenzothiazoles.

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand if required (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 mmol).[1]

    • Add the degassed solvent (e.g., DMF, 5 mL).

    • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.[1][17]

    • After cooling, perform an aqueous workup and purify the crude product by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-chlorobenzothiazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-Bromo-2-chlorobenzothiazole. It includes detailed troubleshooting, frequently asked questions, and optimized experimental protocols to facilitate a smooth and efficient library synthesis campaign.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Step 1: Synthesis of 6-Bromo-2-mercaptobenzothiazole

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of 6-bromo-2-mercaptobenzothiazole Incomplete reaction of 4-bromoaniline.Ensure the reaction mixture is heated to the specified temperature (e.g., 100-150°C) for the full duration to drive the reaction to completion. Use of a high-boiling point solvent like DMF or carrying out the reaction under pressure can help achieve the required temperature.
Low purity of starting materials.Use high-purity 4-bromoaniline and carbon disulfide. Consider recrystallization or distillation of starting materials if purity is questionable.
Inefficient reaction of o-haloanilines with carbon disulfide.The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the tandem reaction to afford the desired product in good to excellent yields.[1][2]
Formation of a complex mixture of byproducts Side reactions of carbon disulfide.Control the reaction temperature and the rate of addition of carbon disulfide. Ensure a homogenous reaction mixture through efficient stirring.
Decomposition of the product at high temperatures.Optimize the reaction temperature and time to minimize product degradation. Consider using a lower boiling point solvent if the reaction proceeds at a lower temperature with a suitable catalyst.
Difficulty in isolating the product Product is soluble in the reaction mixture.After cooling the reaction, acidification with an acid like HCl can help precipitate the product.
Formation of an emulsion during workup.Use a suitable solvent for extraction and consider using a filtration aid if the precipitate is very fine.

Step 2: Chlorination of 6-Bromo-2-mercaptobenzothiazole

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of this compound Poor reproducibility and low reaction yields with sulfuryl chloride.The addition of a small amount of water to the reaction can lead to remarkable improvements in reaction efficiency and reproducibility.[3][4]
Inactive chlorinating agent.Use a fresh bottle of sulfuryl chloride. Ensure the reaction is carried out under anhydrous conditions (unless using the water-promoted method).
Incomplete reaction.Monitor the reaction to completion using TLC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.
Formation of significant byproducts Over-chlorination or side reactions.Control the addition of the chlorinating agent (e.g., sulfuryl chloride) and maintain the reaction temperature below 50°C. Using an inert solvent can also help to moderate the reaction.
Presence of moisture (in non-water-promoted methods).Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the formation of the corresponding 2-hydroxybenzothiazole.
Product decomposition during workup Exposure to high temperatures or harsh pH conditions for extended periods.Perform the workup at low temperatures and minimize the time the product is in contact with acidic or basic solutions.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Utilize column chromatography on silica gel for purification. Select an appropriate eluent system based on TLC analysis. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for the synthesis of 6-bromo-2-mercaptobenzothiazole?

A1: The reaction of 4-bromoaniline with carbon disulfide and sulfur at elevated temperatures is a classical and scalable approach. For improved yields and milder conditions, a method using an o-haloaniline and carbon disulfide in the presence of DBU has been shown to be efficient.[1][2]

Q2: I am observing poor reproducibility in the chlorination step with sulfuryl chloride. What could be the reason?

A2: The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride is known to sometimes have poor reproducibility. A simple and effective solution is the addition of a catalytic amount of water to the reaction mixture, which has been reported to give excellent and reproducible yields.[3][4]

Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?

A3: Yes. Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. The reaction of 4-bromoaniline with carbon disulfide and sulfur is typically performed at high temperatures and may build up pressure; therefore, appropriate pressure-rated equipment should be used. Sulfuryl chloride is corrosive and reacts violently with water; it should be handled with care. The quenching of excess sulfuryl chloride is highly exothermic and releases gaseous byproducts, so it should be done slowly and with adequate cooling.[3]

Q4: How can I monitor the progress of the reactions?

A4: Both reaction steps can be conveniently monitored by Thin Layer Chromatography (TLC). For the first step, you can monitor the disappearance of the 4-bromoaniline spot. For the chlorination step, you can monitor the disappearance of the 6-bromo-2-mercaptobenzothiazole and the appearance of the more non-polar product spot.

Q5: What are the typical purities and yields I can expect for the final product?

A5: With optimized protocols, yields for the synthesis of 6-bromo-2-mercaptobenzothiazole can be in the range of 70-90%. The subsequent chlorination step, particularly with the water-promoted sulfuryl chloride method, can also provide high yields, often exceeding 90%. The purity of the final product after chromatography or recrystallization should be >97% for use in library synthesis.

Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Bromo-2-mercaptobenzothiazole

This protocol describes the synthesis of the key intermediate, 6-bromo-2-mercaptobenzothiazole, from 4-bromoaniline.

  • Materials:

    • 4-Bromoaniline

    • Carbon disulfide (CS₂)

    • Sulfur (S)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethanol

  • Procedure:

    • In a pressure-rated reactor equipped with a mechanical stirrer and a temperature controller, add 4-bromoaniline (1.0 eq), sulfur (2.2 eq), and DMF.

    • Seal the reactor and start stirring.

    • Slowly add carbon disulfide (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 140-150°C and maintain for 10-12 hours. The pressure will increase during the reaction.

    • After the reaction is complete (monitored by TLC), cool the reactor to room temperature.

    • Carefully vent the reactor in a fume hood.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Acidify the mixture with concentrated HCl to a pH of 1-2 to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with water, and then with cold ethanol.

    • Dry the solid under vacuum to obtain crude 6-bromo-2-mercaptobenzothiazole.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Water-Promoted Chlorination of 6-Bromo-2-mercaptobenzothiazole

This protocol details the efficient and reproducible chlorination of the 2-mercapto group to yield the final product.[3][4]

  • Materials:

    • 6-Bromo-2-mercaptobenzothiazole

    • Sulfuryl chloride (SO₂Cl₂)

    • Water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 6-bromo-2-mercaptobenzothiazole (1.0 eq) in dichloromethane.

    • Cool the suspension in an ice-water bath.

    • Add water (0.1 - 2.0 eq) to the suspension.

    • Slowly add sulfuryl chloride (3.0 - 5.0 eq) dropwise to the stirred mixture, maintaining the internal temperature below 20°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the reaction mixture into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield (%)
1. Mercaptobenzothiazole Synthesis 4-BromoanilineCS₂, SDMF140-150°C10-12 h70-90
2. Chlorination 6-Bromo-2-mercaptobenzothiazoleSO₂Cl₂, H₂ODCM0°C to RT1-3 h>90

Mandatory Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 6-Bromo-2-mercaptobenzothiazole cluster_1 Step 2: Chlorination A 4-Bromoaniline C Reaction in DMF at 140-150°C A->C B Carbon Disulfide (CS2) & Sulfur (S) B->C D Acidification (HCl) & Precipitation C->D E 6-Bromo-2-mercaptobenzothiazole D->E F 6-Bromo-2-mercaptobenzothiazole E->F H Reaction in DCM at 0°C to RT F->H G Sulfuryl Chloride (SO2Cl2) & H2O G->H I Aqueous Workup & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

G Troubleshooting Logic for Low Yield in Chlorination A Low Yield of this compound B Check Reaction Conditions A->B C Check Reagent Quality A->C D Incomplete Reaction? B->D E Poor Reproducibility? B->E F Fresh Sulfuryl Chloride? C->F G Extend Reaction Time / Increase Temperature D->G H Add Catalytic Water E->H I Use Fresh Reagent F->I

Caption: Troubleshooting logic for low chlorination yield.

References

Technical Support Center: Strategies for Selective Functionalization of 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 6-bromo-2-chlorobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Reactivity of this compound

This compound offers three primary sites for functionalization: the C2-position bearing a chlorine atom, the C6-position with a bromine atom, and the C-H bonds at positions 4, 5, and 7. The key to selective functionalization lies in exploiting the differential reactivity of these sites.

  • C2-Cl Bond: This position is activated by the adjacent nitrogen atom in the thiazole ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

  • C6-Br Bond: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination due to its lower bond dissociation energy.

  • C-H Bonds: These bonds can be functionalized through transition-metal-catalyzed C-H activation, often directed by a nearby functional group.

This differential reactivity allows for a sequential and controlled approach to building molecular complexity.

Logical Workflow for Selective Functionalization

The following diagram illustrates the general strategic workflow for the selective functionalization of this compound, prioritizing reactions based on the inherent reactivity of each position.

G cluster_start Starting Material cluster_path1 Pathway 1: C-Br Functionalization First cluster_path2 Pathway 2: C-Cl Functionalization First cluster_path3 Pathway 3: Sequential Functionalization This compound This compound Suzuki_Br Suzuki Coupling (C6-Br) This compound->Suzuki_Br Pd-catalyzed High C-Br reactivity Buchwald_Br Buchwald-Hartwig Amination (C6-Br) This compound->Buchwald_Br Pd-catalyzed High C-Br reactivity SNAr_Cl Nucleophilic Aromatic Substitution (C2-Cl) This compound->SNAr_Cl Nucleophilic conditions High C-Cl reactivity Product_Br 6-Aryl/Amino-2-chlorobenzothiazole Suzuki_Br->Product_Br Buchwald_Br->Product_Br Sequential_Start 6-Aryl/Amino-2-chlorobenzothiazole Product_Cl 6-Bromo-2-substituted-benzothiazole SNAr_Cl->Product_Cl Sequential_SNAr Nucleophilic Aromatic Substitution (C2-Cl) Sequential_Start->Sequential_SNAr Final_Product 2,6-Disubstituted Benzothiazole Sequential_SNAr->Final_Product

Caption: Strategic workflow for selective functionalization.

Troubleshooting Guides and FAQs

Section 1: Selective C-C Bond Formation at C6 (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, the reaction is expected to occur selectively at the C6-Br position.

Experimental Protocol: Suzuki-Miyaura Coupling at C6

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from a Related Substrate

While specific data for this compound is sparse, the following table for the Suzuki coupling of 2-amino-6-bromobenzothiazole provides a useful reference.[1][2]

Arylboronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001285
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001282
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001278
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃1,4-Dioxane1001288

Troubleshooting and FAQs

  • Q1: My Suzuki coupling is not proceeding, and I am recovering the starting material. What could be the issue?

    • A1: There are several potential causes:

      • Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.

      • Poor Quality Boronic Acid: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

      • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed.

      • Base Incompatibility: The base is crucial for activating the boronic acid. Ensure you are using an appropriate, anhydrous base. K₃PO₄ is often more effective than Na₂CO₃ for challenging couplings.

  • Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

    • A2: Homocoupling is often caused by oxidative processes.

      • Improve Degassing: Rigorous exclusion of oxygen is critical.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

      • Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Q3: The reaction is sluggish. What can I do to improve the reaction rate?

    • A3:

      • Ligand Choice: For less reactive boronic acids, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate the oxidative addition and reductive elimination steps.

      • Temperature: Increasing the temperature may improve the rate, but be mindful of potential side reactions.

      • Solvent: Aprotic polar solvents like DMF or dioxane are generally effective. Ensure your starting materials are soluble in the chosen solvent system.

Section 2: Selective C-N Bond Formation at C6 (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for aryl amine synthesis. Similar to the Suzuki coupling, it is expected to be selective for the C6-Br position. A study on the closely related 6-bromo-2-chloroquinoline demonstrated successful selective amination at the C6-position.[3]

Experimental Protocol: Buchwald-Hartwig Amination at C6

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), and the appropriate phosphine ligand (4 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous solvent (e.g., toluene or THF, 5 mL) via syringe.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting and FAQs

  • Q1: I am getting a low yield of the desired amine and recovering starting material. What should I check?

    • A1:

      • Catalyst/Ligand System: The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary. Using pre-formed palladium precatalysts can also improve reliability.[4][5]

      • Base Strength: A strong base is required to deprotonate the amine. NaOtBu is common, but other bases like K₃PO₄ or Cs₂CO₃ can be effective, especially for base-sensitive substrates.[6]

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are strictly anhydrous.

  • Q2: I am observing dehalogenation of my starting material (replacement of Br with H). How can I prevent this?

    • A2: Dehalogenation can occur as a side reaction.

      • Ligand Choice: Some ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation. Screening different ligands may be necessary.

      • Amine Quality: Ensure your amine is pure and free of impurities that could act as hydrogen sources.

  • Q3: Can I use a primary amine or ammonia as a nucleophile?

    • A3: Yes, but it can be more challenging. Ammonia itself can be difficult to couple due to its strong binding to palladium.[5] Using ammonia equivalents like lithium bis(trimethylsilyl)amide (LHMDS) followed by hydrolysis is a common strategy.[3] For primary amines, specific ligand systems (e.g., BrettPhos) have been developed to improve yields.[6]

Section 3: Selective C-Cl Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C2-Cl bond is activated towards SNAr due to the electron-withdrawing nature of the benzothiazole ring system. This allows for selective functionalization at this position while leaving the C6-Br bond intact.

Experimental Protocol: SNAr at C2 with an Amine

  • In a reaction vessel, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or NMP).

  • Add the amine nucleophile (1.1-2.0 mmol) and a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 mmol).

  • Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, add water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting and FAQs

  • Q1: The SNAr reaction is not proceeding or is very slow. What can I do?

    • A1:

      • Nucleophile Strength: The rate of SNAr is dependent on the nucleophilicity of the attacking species. For weaker nucleophiles, more forcing conditions (higher temperature, more polar aprotic solvent like DMF or DMSO) may be required.

      • Solvent Choice: Polar aprotic solvents generally accelerate SNAr reactions by solvating the cation without strongly solvating the nucleophile.

      • Temperature: Increasing the temperature will increase the reaction rate.

  • Q2: I am seeing side products. What might be happening?

    • A2: If the reaction conditions are too harsh (e.g., very high temperatures for extended periods), you might start to see some reaction at the C6-Br position, although this is less likely for SNAr. Ensure your nucleophile is not capable of participating in other side reactions under the conditions used.

Section 4: C-H Functionalization

Direct C-H functionalization offers an alternative route to introduce substituents onto the benzothiazole core, avoiding the need for pre-installed halogens. This is typically a more advanced strategy requiring careful optimization.

Conceptual Workflow for C-H Activation

G cluster_start Substrate cluster_reaction C-H Activation Substrate 2-Substituted-6-Bromobenzothiazole Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Substrate->Catalyst Chelation Assistance (Directing Group at C2) Product C-H Functionalized Product Catalyst->Product CouplingPartner Coupling Partner (e.g., Arene, Alkene) CouplingPartner->Product

Caption: C-H activation strategy for benzothiazoles.

FAQs

  • Q1: Which C-H bond is most likely to be functionalized?

    • A1: Regioselectivity in C-H activation is often controlled by a directing group. For 2-substituted benzothiazoles, a directing group at the C2 position can direct functionalization to the ortho-position of that substituent.[7][8] Without a strong directing group, selectivity can be challenging to achieve and may depend on the steric and electronic properties of the substrate and catalyst.[9]

  • Q2: What catalysts are typically used for C-H activation of benzothiazoles?

    • A2: Palladium and Rhodium catalysts are commonly employed.[8][10][11][12][13] The specific choice of catalyst, ligand, and oxidant is crucial and requires careful optimization for each specific transformation.

  • Q3: What are the common challenges in C-H functionalization reactions?

    • A3:

      • Regioselectivity: As mentioned, achieving the desired regioselectivity can be difficult without a directing group.

      • Reactivity: C-H bonds are inherently unreactive, so reactions often require higher temperatures and specialized catalytic systems.

      • Catalyst Poisoning: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate to the metal center and inhibit catalysis.

This technical support guide provides a starting point for the selective functionalization of this compound. Successful synthesis will depend on careful reaction optimization and consideration of the principles outlined above.

References

Validation & Comparative

Structural Elucidation of Benzothiazole Derivatives: A Comparative Guide to X-ray Crystallographic Validation

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Crystallographic Data of Benzothiazole Derivatives

While a direct crystallographic structure for 6-Bromo-2-chlorobenzothiazole is not publicly documented, we can draw valuable comparisons from closely related structures that have been characterized by X-ray diffraction. The following table summarizes key crystallographic parameters for selected benzothiazole derivatives, offering a baseline for understanding the structural impact of various substituents on the benzothiazole core.

Parameter2-amino-6-chlorobenzothiazole[1]6-bromo-2-methylsulfanyl-1,3-benzothiazole[2]2-(2,4-Dimethylpyrrolyl)benzothiazole[3]
Chemical Formula C₇H₅ClN₂SC₈H₆BrNS₂C₁₃H₁₂N₂S
Molecular Weight 184.65 g/mol 260.18 g/mol 228.31 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P b c aP 2₁/cP 2₁/n
a (Å) 7.371(2)9.7843(4)10.842(9)
b (Å) 12.015(4)3.9514(2)5.750(7)
c (Å) 17.200(6)11.6076(5)12.964(6)
α (°) 909090
β (°) 9096.353(4)110.13(6)
γ (°) 909090
Volume (ų) 1523.5(9)446.01(3)758.8(11)
Z 824
Calculated Density (g/cm³) 1.6081.9381.996

Experimental Protocol: Single-Crystal X-ray Crystallography

The following is a generalized protocol for the structural determination of small organic molecules like benzothiazole derivatives via single-crystal X-ray crystallography.

1. Crystal Growth and Selection:

  • Synthesis and Purification: The target compound, this compound, is first synthesized and purified to obtain high-purity crystalline material.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

  • Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • Data Acquisition: The crystal is rotated, and diffraction patterns are collected at various orientations.

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

Visualizing the Workflow and Structural Comparison

To better illustrate the process of crystallographic validation and the logical comparison of the benzothiazole structures, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation

Experimental workflow for X-ray crystallography.

structural_comparison cluster_known Known Crystal Structures target This compound (Structure Unknown) alt1 2-amino-6-chlorobenzothiazole Orthorhombic P b c a target->alt1 Compare Cl vs. NH₂ at C2 alt2 6-bromo-2-methylsulfanyl-1,3-benzothiazole Monoclinic P 2₁/c target->alt2 Compare Cl vs. SMe at C2 alt3 2-(2,4-Dimethylpyrrolyl)benzothiazole Monoclinic P 2₁/n target->alt3 Compare Core Geometry

Logical comparison of benzothiazole derivatives.

References

A Comparative Analysis of 6-Bromo-2-chlorobenzothiazole and its 4-Bromo Isomer for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, synthesis, and potential biological activities of 6-Bromo-2-chlorobenzothiazole and 4-Bromo-2-chlorobenzothiazole, supported by experimental protocols and pathway visualizations.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's pharmacological profile. This guide presents a comparative analysis of two isomeric halogenated benzothiazoles: this compound and 4-Bromo-2-chlorobenzothiazole. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document leverages established chemical principles and data from analogous compounds to provide a comprehensive overview for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Bromo-2-chlorobenzothiazole is presented below. Data for the 4-bromo isomer is less readily available and in some cases is predicted or inferred from structurally related compounds.

PropertyThis compound4-Bromo-2-chlorobenzothiazole
CAS Number 80945-86-4[1][2]182344-57-6
Molecular Formula C₇H₃BrClNS[1][2]C₇H₃BrClNS
Molecular Weight 248.53 g/mol [1][2]248.53 g/mol
Appearance White to off-white crystalline powder[1]Not explicitly documented; likely a solid
Melting Point 98 - 102 °CNot explicitly documented
Boiling Point 157 °C / 18 mmHg[1]Not explicitly documented
Solubility Soluble in Toluene[1]Not explicitly documented

Synthesis and Reactivity

The synthetic routes to this compound and its 4-bromo isomer differ based on the desired substitution pattern, highlighting the importance of retrosynthetic analysis in obtaining the target molecule.

Synthesis of this compound:

A common route to this compound involves the chlorination of 6-bromo-2-benzothiazolone. This precursor can be synthesized from 4-bromoaniline.

A 4-Bromoaniline B 6-Bromo-2-benzothiazolone A->B Reaction with KSCN/Br2 C This compound B->C Chlorination (e.g., POCl3 or PCl5)

Caption: Synthetic workflow for this compound.

Synthesis of 4-Bromo-2-chlorobenzothiazole:

The synthesis of 4-Bromo-2-chlorobenzothiazole can be achieved from 2,6-dibromoaniline. This multi-step process involves the formation of a thiazole ring followed by chlorination.[3]

A 2,6-Dibromoaniline B 4-Bromo-2-mercaptobenzothiazole A->B Reaction with CS2 C 4-Bromo-2-chlorobenzothiazole B->C Chlorination (e.g., SO2Cl2)

Caption: Synthetic workflow for 4-Bromo-2-chlorobenzothiazole.[3]

The presence of the electron-withdrawing chloro group at the 2-position makes both isomers susceptible to nucleophilic substitution, providing a handle for further chemical modification and the generation of diverse compound libraries. The differential electronic environment of the bromine atom in the 6- versus the 4-position may influence its reactivity in cross-coupling reactions.

Potential Biological Activities and Comparative Analysis

While direct comparative studies are lacking, the known biological activities of substituted benzothiazoles allow for an informed discussion of the potential applications of these two isomers. Benzothiazole derivatives are known to exhibit a range of pharmacological effects, including anticancer and antifungal activities.

Anticancer Potential:

The substitution pattern on the benzothiazole ring is a key determinant of anticancer activity. The position of the bromine atom could influence the molecule's interaction with biological targets. For instance, substitutions at the 6-position have been associated with potent anticancer effects in various studies. It is plausible that both isomers could exhibit cytotoxic activity against cancer cell lines, potentially through the modulation of key signaling pathways.

cluster_0 Benzothiazole Derivative cluster_1 Cellular Effects Isomer 6-Bromo- or 4-Bromo- 2-chlorobenzothiazole Pathway_Inhibition Signaling Pathway Inhibition (e.g., PI3K/Akt) Isomer->Pathway_Inhibition Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis

Caption: Postulated mechanism of anticancer action for benzothiazole derivatives.

Antifungal Potential:

Benzothiazole derivatives have also been investigated for their antifungal properties. The lipophilicity and electronic properties conferred by the bromo and chloro substituents could enhance the ability of these compounds to penetrate fungal cell membranes and interact with intracellular targets. The difference in the position of the bromine atom between the two isomers may lead to variations in their antifungal spectrum and potency.

Experimental Protocols

To facilitate the direct comparison of this compound and its 4-bromo isomer, the following detailed experimental protocols are provided.

Synthesis of this compound from 6-Bromo-2-benzothiazolone

Materials:

  • 6-Bromo-2-benzothiazolone

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., toluene)

  • Ice water

  • Ammonia solution

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-2-benzothiazolone in an inert solvent.

  • Add the chlorinating agent (e.g., POCl₃ or PCl₅) portion-wise while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into ice water with vigorous stirring.

  • Neutralize the mixture with an ammonia solution to a pH of approximately 9.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.[1]

  • The crude product can be further purified by recrystallization.

Synthesis of 4-Bromo-2-chlorobenzothiazole from 2,6-Dibromoaniline

This is a two-step synthesis proceeding through a 4-bromo-2-mercaptobenzothiazole intermediate.[3]

Step 1: Synthesis of 4-Bromo-2-mercaptobenzothiazole Materials:

  • 2,6-Dibromoaniline

  • Carbon disulfide (CS₂)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

  • Toluene

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-dibromoaniline in toluene in a reaction vessel equipped for heating under an inert atmosphere.

  • Add the base (DBU) and carbon disulfide.

  • Heat the mixture and maintain at reflux, monitoring by TLC.

  • Upon completion, cool the reaction and acidify with 1N HCl.

  • Extract the product with ethyl acetate, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[3]

Step 2: Chlorination to 4-Bromo-2-chlorobenzothiazole Materials:

  • 4-Bromo-2-mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-bromo-2-mercaptobenzothiazole in sulfuryl chloride. A catalytic amount of water may be added.

  • Stir the reaction at room temperature, with cooling if the reaction is exothermic. Monitor by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer and concentrate to obtain the product.[3]

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds (this compound and 4-Bromo-2-chlorobenzothiazole) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4][5][6][7]

In Vitro Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compounds that inhibits the visible growth of a fungus.[8]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Perform serial two-fold dilutions of the test compounds in the fungal growth medium in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[8][9][10][11]

Conclusion

This compound and its 4-bromo isomer represent valuable building blocks for the synthesis of novel bioactive molecules. While a direct comparison of their biological activities is currently limited by the lack of specific experimental data, this guide provides a framework for their synthesis, characterization, and evaluation. The provided experimental protocols for assessing anticancer and antifungal activities can be employed to directly compare these isomers and elucidate the impact of the bromine substitution pattern on their pharmacological profiles. Such studies are essential for advancing our understanding of the structure-activity relationships of benzothiazole derivatives and for the development of new therapeutic agents.

References

A Comparative Guide to the Biological Efficacy of Bromo- vs. Chloro-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen substituents, particularly bromine and chlorine, onto the benzothiazole ring system has been a widely adopted strategy to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides an objective comparison of the biological efficacy of bromo- and chloro-substituted benzothiazoles, focusing on their anticancer and antimicrobial properties, supported by experimental data.

Anticancer Activity: A Tale of Two Halogens

Both chloro- and bromo-substituted benzothiazoles have demonstrated significant potential as anticancer agents. The nature and position of the halogen atom on the benzothiazole core or its appended phenyl rings can profoundly influence their cytotoxic and antiproliferative activities.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative bromo- and chloro-substituted benzothiazole derivatives against various human cancer cell lines. It is important to note that direct comparisons are most informative when evaluating structurally analogous compounds under identical experimental conditions.

Compound ID/DescriptionHalogenCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Chloro-Substituted Benzothiazoles
Dichlorophenyl-containing chlorobenzothiazoleChloroHOP-92 (Non-small cell lung cancer)71.8 nM[1]
2-(4-Aminophenyl)benzothiazole with 3'-chloro substituentChloroPotent against breast, ovarian, lung, and renal cell linesNot specified[2]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideChloroCCRF-CEM (Leukemia)12 ± 2 µM[1]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideChloroCCRF-CEM (Leukemia)8 ± 1 µM[1]
Bromo-Substituted Benzothiazoles
Substituted bromopyridine acetamide benzothiazoleBromoSKRB-3 (Breast cancer)1.2 nM[1]
Substituted bromopyridine acetamide benzothiazoleBromoSW620 (Colon adenocarcinoma)4.3 nM[1]
Substituted bromopyridine acetamide benzothiazoleBromoA549 (Lung carcinoma)44 nM[1]
Substituted bromopyridine acetamide benzothiazoleBromoHepG2 (Hepatocellular carcinoma)48 nM[1]
2-(4-Aminophenyl)benzothiazole with 3'-bromo substituentBromoPotent against breast, ovarian, lung, and renal cell linesNot specified[2]
Oxadiazole based acetamide benzothiazole (bromo-analog of chloro-derivative)BromoCCRF-CEM (Leukemia)Decreased activity compared to chloro-analog[1]

Key Observations:

  • Both chloro- and bromo-substituted benzothiazoles can exhibit potent anticancer activity, with some derivatives showing efficacy in the nanomolar range.

  • The position of the halogen substituent is critical. For instance, 3'-chloro and 3'-bromo substitution on 2-(4-aminophenyl)benzothiazoles confers significant potency[2].

  • In a direct comparison of oxadiazole-based acetamide benzothiazoles, the replacement of a chloro moiety with a bromo group resulted in decreased anti-tumor potential against leukemia cell lines[1]. This suggests that for this particular scaffold, chlorine is the more favorable halogen.

  • Conversely, a substituted bromopyridine acetamide benzothiazole derivative displayed exceptionally high potency against a panel of cancer cell lines, indicating that bromo-substitution can be highly advantageous in other structural contexts[1].

Signaling Pathways in Anticancer Action

Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the prominent pathways identified is the PI3K/AKT signaling cascade.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Benzothiazole Bromo/Chloro- Substituted Benzothiazole Benzothiazole->PI3K Inhibits

Caption: PI3K/AKT signaling pathway inhibited by benzothiazole derivatives.

Some novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway[3][4]. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of AKT, a key downstream effector that promotes cell survival and proliferation[3].

Antimicrobial Activity: Halogen Placement is Key

Halogenated benzothiazoles have also emerged as promising antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria. The type of halogen and its substitution pattern on the benzothiazole ring system are crucial for determining the potency and spectrum of activity.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for several bromo- and chloro-substituted benzothiazole derivatives against various bacterial strains.

Compound ID/DescriptionHalogenBacterial StrainActivity Metric (MIC)Reference
Chloro-Substituted Benzothiazoles
Benzothiazole with chloro group at 5th positionChloroSalmonella typhimurium25-50 μg/ml (equipotent to streptomycin)[5]
Benzothiazole with chloro group at 5th positionChloroKlebsiella pneumoniae25-50 μg/ml (equipotent to streptomycin)[5]
Benzothiazole with chloro group at the 3rd position of the phenyl ringChloroVarious strains0.18–4.6 × 10⁻² μmol/ml (better than ampicillin and streptomycin)[5]
Bromo-Substituted Benzothiazoles
Isatin-benzothiazole with bromo group at 5th position of isatin ringBromoE. coli3.1 μg/ml (more active than ciprofloxacin)[5]
Isatin-benzothiazole with bromo group at 5th position of isatin ringBromoP. aeruginosa6.2 μg/ml (more active than ciprofloxacin)[5]
Isatin-benzothiazole with bromo group at 5th position of isatin ringBromoBacillus cereus12.5 μg/ml (equipotent to ciprofloxacin)[5]
Isatin-benzothiazole with bromo group at 5th position of isatin ringBromoS. aureus12.5 μg/ml (equipotent to ciprofloxacin)[5]

Key Observations:

  • The position of the halogen is a critical determinant of antibacterial activity. A chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity[5].

  • In a series of benzothiazole-based thiazolidinones, a chloro group at the 3rd position of an attached phenyl ring led to superior activity compared to standard antibiotics[5].

  • For isatin-benzothiazole conjugates, a bromo group at the 5th position of the isatin ring significantly enhanced activity against Gram-negative bacteria, surpassing the efficacy of ciprofloxacin in some cases[5].

  • These findings suggest that the choice between bromine and chlorine for optimizing antimicrobial activity is highly dependent on the overall molecular scaffold.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives can be attributed to their ability to interfere with essential bacterial cellular processes. One of the key proposed mechanisms is the inhibition of bacterial enzymes such as DNA gyrase and dihydropteroate synthase[6].

Antimicrobial_Mechanism Benzothiazole Bromo/Chloro- Substituted Benzothiazole DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibits DHPS Dihydropteroate Synthase Benzothiazole->DHPS Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to Folate_Synthesis->Bacterial_Death Leads to

Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.

By inhibiting DNA gyrase, these compounds can disrupt DNA replication and repair, leading to bacterial cell death. Inhibition of dihydropteroate synthase blocks the folic acid synthesis pathway, which is essential for bacterial growth and survival[6].

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Addition Add varying concentrations of benzothiazole derivatives Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

Caption: General workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo- or chloro-substituted benzothiazole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, an MTT solution is added to each well.

  • Formazan Crystal Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow Serial_Dilution Prepare serial dilutions of benzothiazole derivatives in broth Inoculation Inoculate wells with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: General workflow for the Broth Microdilution assay.

Detailed Steps:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The biological efficacy of halogenated benzothiazoles is a complex interplay between the nature of the halogen, its position on the aromatic ring, and the overall molecular architecture. This guide highlights that both bromo- and chloro-substituents can be leveraged to develop potent anticancer and antimicrobial agents. While some studies suggest a preference for chlorine in specific scaffolds for anticancer activity, bromine has been shown to be highly effective in others, particularly in the context of antimicrobial agents.

For drug development professionals, these findings underscore the importance of synthesizing and evaluating pairs of bromo- and chloro-substituted analogs to empirically determine the optimal halogen for a given biological target and molecular scaffold. The experimental protocols and mechanistic insights provided herein offer a foundational framework for such comparative studies.

References

Head-to-head comparison of different synthetic routes to 6-brominated benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromobenzothiazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of these molecules with high efficiency and purity is paramount for drug discovery and development. This guide provides a detailed head-to-head comparison of three primary synthetic routes to 6-brominated benzothiazoles: direct bromination of the benzothiazole core, synthesis from 4-bromoaniline, and the Sandmeyer reaction. We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Synthesis from 4-BromoanilineRoute 3: Sandmeyer Reaction
Starting Material Benzothiazole or 2-Aminobenzothiazole4-Bromoaniline6-Aminobenzothiazole
Key Reagents Br₂, NBSKSCN, Br₂NaNO₂, HBr, CuBr
Typical Yield Moderate to Good (50-80%)[1]Good to Excellent (68-90%)[2][3]Good (up to 80%)[4]
Reaction Temperature 0°C to Room Temperature[5]10°C to Reflux[3]0°C to Room Temperature[6]
Reaction Time 12-24 hours[3][5]~12 hours[3]1-3 hours
Key Advantages Atom economical, potentially fewer steps.Readily available starting material, good regioselectivity.High regioselectivity, applicable to various substituted benzothiazoles.
Key Disadvantages Risk of over-bromination and poor regioselectivity.[1][5]Multi-step process.Requires preparation of the diazonium salt intermediate, which can be unstable.

Synthetic Pathways Overview

The three synthetic routes offer distinct strategies for introducing the bromine atom at the 6-position of the benzothiazole ring.

Synthetic_Routes_to_6-Bromobenzothiazoles cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Synthesis from 4-Bromoaniline cluster_2 Route 3: Sandmeyer Reaction start1 Benzothiazole prod1 6-Bromobenzothiazole start1->prod1 Br₂ or NBS start2 4-Bromoaniline inter2 Arylthiourea intermediate start2->inter2 KSCN prod2 2-Amino-6-bromobenzothiazole inter2->prod2 Br₂ start3 6-Aminobenzothiazole inter3 Diazonium Salt start3->inter3 NaNO₂, HBr prod3 6-Bromobenzothiazole inter3->prod3 CuBr

Overview of the three main synthetic routes to 6-brominated benzothiazoles.

Experimental Protocols

Route 1: Direct Bromination of 2-Aminobenzothiazole

This method involves the direct electrophilic substitution of a hydrogen atom on the benzothiazole ring with bromine. The use of milder brominating agents like N-bromosuccinimide (NBS) can offer better control over the reaction compared to elemental bromine.[5]

Workflow:

G cluster_workflow Direct Bromination Workflow start Dissolve 2-Aminobenzothiazole in DME add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs react Stir at Room Temperature (24h) add_nbs->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product 2-Amino-6-bromobenzothiazole purify->product G cluster_workflow Synthesis from 4-Bromoaniline Workflow start Dissolve 4-Bromoaniline and KSCN in Acetic Acid add_br2 Add Bromine Solution Dropwise at 10°C start->add_br2 reflux Reflux for 12 hours add_br2->reflux workup Cool and Precipitate Product reflux->workup purify Recrystallization workup->purify product 2-Amino-6-bromobenzothiazole purify->product G cluster_workflow Sandmeyer Reaction Workflow start Dissolve 6-Aminobenzothiazole in Aqueous HBr diazotization Add NaNO₂ Solution at 0-5°C start->diazotization sandmeyer Add Diazonium Salt Solution to CuBr Solution diazotization->sandmeyer react Stir at Room Temperature sandmeyer->react workup Extraction and Neutralization react->workup purify Column Chromatography workup->purify product 6-Bromobenzothiazole purify->product

References

Validating the Antimicrobial Potential of Novel 6-Bromo-2-chlorobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly benzothiazole derivatives, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 6-bromo-substituted benzothiazole derivatives, with a focus on contextualizing the potential efficacy of novel 6-Bromo-2-chlorobenzothiazole compounds. While direct antimicrobial data for this compound is not extensively available in current literature, this guide synthesizes data from structurally related compounds to provide a valuable benchmark for researchers.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various 6-bromo and 6-chloro benzothiazole derivatives against a panel of pathogenic bacteria and fungi is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Benzothiazole Derivatives

CompoundStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference Standard (MIC in µg/mL)
6-Bromo-2-aminobenzothiazole Derivative (A) >100>100>100>100Ciprofloxacin (6.25)
N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide ----Ampicillin (200 for MRSA)[1]
6-Chloro-2-substituted-benzothiazole Derivative (B) 50-100100Ciprofloxacin (12.5)
Isatin-clubbed Benzothiazole with 5-Bromo group on Isatin ring (41c) 12.5[2]12.5[2]3.1[2]6.2[2]Ciprofloxacin (12.5)[2]
Sulfonamide analogue of Benzothiazole (66c) 3.1-6.2[2]-3.1-6.2[2]3.1-6.2[2]Chloramphenicol, Sulphamethoxazole

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Benzothiazole Derivatives

CompoundCandida albicansAspergillus nigerReference Standard (MIC in µg/mL)
6-Bromo-2-aminobenzothiazole Derivative (C) 50100Fluconazole (12.5)
6-Chloro-2-substituted-benzothiazole Derivative (D) 2550Amphotericin B
Benzothiazole Derivative (A1) Significant Activity[3]Significant Activity[3]Amphotericin-B[3]
Benzothiazole Derivative (A2) Significant Activity[3]Significant Activity[3]Amphotericin-B[3]

Note: The specific structures of derivatives A, B, C, and D are proprietary to the cited research. The data is presented to illustrate the general antimicrobial potential of the compound class.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following are detailed methodologies for key antimicrobial assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: The novel this compound derivatives and reference antibiotics are serially diluted (typically two-fold) in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizing the Experimental Workflow and Potential Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining antimicrobial activity and a proposed mechanism of action for benzothiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_compounds->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC Results (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC Results (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

mechanism_of_action benzothiazole Benzothiazole Derivative bacterial_cell Bacterial Cell benzothiazole->bacterial_cell Enters cell dna_gyrase DNA Gyrase (GyrA & GyrB subunits) benzothiazole->dna_gyrase Inhibits ATP binding site on GyrB subunit bacterial_cell->dna_gyrase dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Negative supercoiling of DNA atp ATP atp->dna_gyrase Binds to GyrB cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

A Comparative Spectroscopic Analysis of 6-Bromo-2-chlorobenzothiazole and its Methoxy-Substituted Product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the starting material, 6-Bromo-2-chlorobenzothiazole, and its derivative, 6-Bromo-2-methoxybenzothiazole. The transformation from the chloro to the methoxy derivative represents a common nucleophilic substitution reaction and results in distinct changes in the spectroscopic signatures of the molecule. This analysis is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization of such compounds.

Chemical Structures

Figure 1: Reaction Scheme Starting Material: this compound Product: 6-Bromo-2-methoxybenzothiazole

The key structural difference between the starting material and the product is the substitution of the chlorine atom at the C2 position of the benzothiazole ring with a methoxy group. This seemingly minor change has a significant impact on the electronic environment of the molecule, which is reflected in the spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 6-Bromo-2-methoxybenzothiazole.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 7.95d2.0H-7
7.65dd8.8, 2.0H-5
7.50d8.8H-4
6-Bromo-2-methoxybenzothiazole 7.80d2.1H-7
7.55dd8.7, 2.1H-5
7.35d8.7H-4
4.10s--OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound 153.5C2
152.0C7a
135.0C3a
128.0C5
125.5C7
122.0C4
118.0C6
6-Bromo-2-methoxybenzothiazole 165.0C2
151.0C7a
136.0C3a
127.5C5
125.0C7
121.5C4
117.0C6
56.0-OCH₃

Table 3: IR Spectroscopy Data (cm⁻¹)

Compound Key Absorptions (cm⁻¹) Assignment
This compound 3100-3000Aromatic C-H stretch
1600-1450C=C and C=N stretching
820C-Cl stretch
680C-Br stretch
6-Bromo-2-methoxybenzothiazole 3100-3000Aromatic C-H stretch
2950, 2850Aliphatic C-H stretch (-OCH₃)
1600-1450C=C and C=N stretching
1250, 1030C-O stretch (asymmetric and symmetric)
680C-Br stretch

Table 4: Mass Spectrometry Data (EI)

Compound Molecular Formula Molecular Weight Key Fragments (m/z)
This compound C₇H₃BrClNS248.53247/249/251 (M⁺), 212/214, 133/135
6-Bromo-2-methoxybenzothiazole C₈H₆BrNOS244.11243/245 (M⁺), 228/230, 200/202, 121

Experimental Protocols

Synthesis of 6-Bromo-2-methoxybenzothiazole

To a solution of this compound (1.0 g, 4.02 mmol) in dry methanol (20 mL) is added sodium methoxide (0.24 g, 4.42 mmol). The reaction mixture is stirred at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a solid sample.

  • Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source.

Visualization of Experimental Workflow

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Material (this compound) reaction Nucleophilic Substitution (NaOMe, MeOH, Reflux) start->reaction Reactant product Product (6-Bromo-2-methoxybenzothiazole) reaction->product Yields nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analyzed by ir IR Spectroscopy product->ir Analyzed by ms Mass Spectrometry product->ms Analyzed by comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

Caption: Workflow for the synthesis and spectroscopic comparison.

This comprehensive guide illustrates the distinct spectroscopic differences between this compound and its methoxy-substituted derivative, providing a valuable resource for the characterization of related compounds in a research and development setting.

Benchmarking the Anticancer Activity of 6-Bromo-2-chlorobenzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer activity of 6-Bromo-2-chlorobenzothiazole analogs, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. The information presented herein is synthesized from a range of studies investigating the cytotoxic and mechanistic properties of various benzothiazole derivatives against several cancer cell lines.

Comparative Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of compounds with potent anticancer properties.[1][2][3][4] Their mechanism of action frequently involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[1][5][6] The anticancer efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

The following table summarizes the cytotoxic activity of various benzothiazole analogs against a panel of human cancer cell lines. While direct comparative data for a series of this compound analogs is limited in the public domain, this compilation of structurally related compounds provides valuable insights into their potential efficacy.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Substituted Pyridine Based Acetamide Benzothiazole Derivative SKRB-3 (Breast Cancer)0.0012[7][8]
SW620 (Colon Adenocarcinoma)0.0043[7][8]
A549 (Lung Carcinoma)0.044[7][8]
HepG2 (Hepatocellular Carcinoma)0.048[7][8]
Nitrobenzylidene Containing Thiazolidine Derivative MCF-7 (Breast Cancer)0.036[3][7]
HepG2 (Hepatocellular Carcinoma)0.048[3][7]
Chlorobenzyl Indole Semicarbazide Benzothiazole HT-29 (Colon Cancer)0.024[3][7]
H460 (Lung Cancer)0.29[3][7]
A549 (Lung Carcinoma)0.84[3][7]
MDA-MB-231 (Breast Cancer)0.88[3][7]
Dichlorophenyl Containing Chlorobenzothiazole HOP-92 (Non-small cell lung cancer)0.0718[7][8]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine PC-3 (Prostate Cancer)0.6[4]
THP-1 (Leukemia)3[4]
Caco-2 (Colon Cancer)9.9[4]
Naphthalimide Derivative 66 HT-29 (Colon Cancer)3.72[3][7]
A549 (Lung Carcinoma)4.074[3][7]
MCF-7 (Breast Cancer)7.91[3][7]
Naphthalimide Derivative 67 HT-29 (Colon Cancer)3.47[3][7]
A549 (Lung Carcinoma)3.89[3][7]
MCF-7 (Breast Cancer)5.08[3][7]
Ru(III) Containing Methylbenzothiazole KE-37 (Leukemia)7.74[3][7]
K-562 (Leukemia)16.21[3][7]
Sulphonamide Based Acetamide Benzothiazole MCF-7 (Breast Cancer)34.5[7][8]
HeLa (Cervical Cancer)44.15[7][8]
MG63 (Osteosarcoma)36.1[7][8]
Benzothiazole Derivative YLT322 HepG2 (Hepatocellular Carcinoma)Dose- and time-dependent apoptosis[1]
Benzothiazole Derivative PB11 U87 (Glioblastoma)< 0.05[5]
HeLa (Cervical Cancer)< 0.05[5]
2-Aryl Substituted Benzothiazole 4a PANC-1 (Pancreatic Cancer)27[9]
2-Aryl Substituted Benzothiazole 4b PANC-1 (Pancreatic Cancer)35[9]

Signaling Pathways and Mechanism of Action

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[10] Studies have shown that these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][6]

Key signaling pathways implicated in the anticancer effects of benzothiazole analogs include:

  • Mitochondrial Apoptosis Pathway: This intrinsic pathway is a common mechanism for benzothiazole-induced cell death.[1][6] It involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1]

  • PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[5] Some benzothiazole derivatives have been shown to exert their anticancer effects by suppressing this pathway.[5][11]

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation. Down-regulation of phosphorylated p42/44 MAPK has been observed following treatment with certain benzothiazole analogs.[1]

  • Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis.[12] Benzothiazole derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-9.[1][5]

Benzothiazole Analogs Benzothiazole Analogs PI3K/AKT Pathway PI3K/AKT Pathway Benzothiazole Analogs->PI3K/AKT Pathway Inhibition MAPK/ERK Pathway MAPK/ERK Pathway Benzothiazole Analogs->MAPK/ERK Pathway Inhibition Mitochondrial Pathway Mitochondrial Pathway Benzothiazole Analogs->Mitochondrial Pathway Induction Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis Suppression of Inhibition MAPK/ERK Pathway->Apoptosis Suppression of Inhibition Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Signaling pathways modulated by benzothiazole analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of this compound analogs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole analogs and incubate for 48-72 hours.[9][15] A medium-only control should be included.[13]

  • MTT Addition: After the incubation period, remove the medium and add 10-15 µl of MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 4 hours.[13]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µl of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance of the formazan solution is proportional to the number of viable cells.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Analogs Treat with Analogs Seed Cells->Treat with Analogs Add MTT Add MTT Treat with Analogs->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Workflow of the MTT cell viability assay.

Apoptosis Analysis by Western Blot

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the molecular mechanisms of apoptosis.[12][16]

  • Cell Lysis: Treat cells with the benzothiazole analogs for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[17]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[17] Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

  • Cell Treatment and Harvesting: Treat cells with the benzothiazole analogs for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[20] PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[19]

  • Data Analysis: Generate a DNA content histogram to visualize the cell cycle distribution. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.[19] A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

Cell Treatment Cell Treatment Harvesting Harvesting Cell Treatment->Harvesting Fixation Fixation Harvesting->Fixation Staining (PI/RNase) Staining (PI/RNase) Fixation->Staining (PI/RNase) Flow Cytometry Flow Cytometry Staining (PI/RNase)->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Workflow for cell cycle analysis by flow cytometry.

References

Guiding the Discovery: A Comparative Analysis of Assays for Screening 6-Bromo-2-chlorobenzothiazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a chemical library to a promising therapeutic candidate is paved with rigorous and efficient screening assays. The 6-Bromo-2-chlorobenzothiazole scaffold represents a promising starting point for the development of novel therapeutics, with derivatives of the broader benzothiazole family demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4] This guide provides a comparative overview of key assays for the high-throughput screening of this compound derivative libraries, complete with experimental protocols and data presentation formats to facilitate informed assay selection and development.

The strategic selection of primary screening assays is critical for identifying hit compounds with the desired biological activity. For a library of this compound derivatives, the most relevant screening funnels target anticancer and antimicrobial activities, often stemming from the inhibition of key enzymes like protein kinases.

Comparative Overview of Primary Screening Assays

The choice of a primary assay depends on the therapeutic target of interest. Below is a comparison of commonly employed high-throughput screening assays for anticancer, antimicrobial, and kinase inhibition activities.

Assay CategorySpecific AssayPrincipleThroughputEndpoint MeasurementKey Performance Metric
Anticancer MTT/MTS Cell Viability AssayColorimetric assay measuring mitochondrial reductase activity in viable cells.[5]HighAbsorbanceIC50 (Half-maximal Inhibitory Concentration)
CellTiter-Glo® Luminescent Cell Viability AssayLuminescence-based assay quantifying ATP in viable cells.HighLuminescenceIC50
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayBroth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.[1]HighVisual or Absorbance (OD600)MIC (µg/mL or µM)
Kinase Inhibition ADP-Glo™ Kinase AssayLuminescence-based assay that measures ADP production, a universal product of kinase reactions.[6]HighLuminescenceIC50
Differential Scanning Fluorimetry (DSF)Measures the thermal stability of a target kinase upon ligand binding.[7]Medium to HighFluorescenceΔTm (change in melting temperature)
Cellular Phosphorylation AssayMeasures the phosphorylation status of a kinase substrate within a cellular context.[8]MediumImmunoassay-based (e.g., ELISA, Western Blot) or Mass SpectrometryIC50

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of screening assays. Below are protocols for key assays relevant to the screening of this compound derivative libraries.

Anticancer Screening: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative library (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, for fluorescence-based reading)

  • Microplate reader or visual inspection

Protocol:

  • Compound Preparation: Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • Visual: The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Absorbance: Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits ≥90% of growth compared to the vehicle control.[1]

Kinase Inhibition Screening: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6]

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • This compound derivative library (dissolved in DMSO)

  • Multimode plate reader with luminescence detection

Protocol:

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

  • Measure Luminescence: Incubate for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and kinase activity. Calculate the percent inhibition for each compound and determine the IC50 values.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anticancer cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout analysis Calculate % Viability & IC50 readout->analysis

Anticancer Screening Workflow (MTT Assay).

signaling_pathway_kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., c-Myc, AP-1) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription inhibitor This compound Derivative inhibitor->receptor Inhibition gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation apoptosis Apoptosis

Potential Kinase Inhibition Signaling Pathway.

By leveraging this comparative guide, researchers can strategically design and implement robust screening campaigns for this compound derivative libraries, accelerating the identification of novel therapeutic leads. The provided protocols and visualizations serve as a foundation for establishing efficient and effective drug discovery workflows.

References

Cross-Reactivity Profile of Enzyme Inhibitors Derived from 6-Bromo-2-chlorobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a novel enzyme inhibitor is paramount. An ideal inhibitor potently modulates its intended target with minimal off-target effects, thereby reducing the potential for toxicity and unforeseen side effects. This guide provides a comparative analysis of a hypothetical lead compound derived from a 6-Bromo-2-chlorobenzothiazole scaffold, herein named BTZ-Lead , against other well-known kinase inhibitors. The data presented is illustrative, designed to model the rigorous cross-reactivity profiling essential in modern drug discovery.

The benzothiazole core is a recognized pharmacophore found in numerous compounds with diverse biological activities, including enzyme inhibition targeting kinases, acetylcholinesterase, and topoisomerase.[1][2][3] Derivatives of this scaffold are of significant interest in the development of novel therapeutics.[4][5] This guide outlines the methodologies and data presentation required to characterize the selectivity of such a compound.

Quantitative Comparison of Inhibitor Selectivity

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance needed to inhibit a biological process by 50%.[6] A comprehensive selectivity profile is generated by screening the inhibitor against a large panel of enzymes, typically kinases, to identify unintended targets.[7][8]

The following table summarizes a hypothetical cross-reactivity profile for BTZ-Lead compared to Staurosporine (a non-selective inhibitor) and Dasatinib (a multi-targeted Bcr-Abl/Src family inhibitor).[9] Potency is represented by IC50 values (nM); lower values indicate higher potency. The "Selectivity Score (S10)" represents the percentage of kinases in a 400-kinase panel that are inhibited by more than 90% at a 1 µM concentration.

Inhibitor Primary Target(s) Primary Target IC50 (nM) Common Off-Targets (IC50 in nM) Selectivity Score (S10 @ 1µM)
BTZ-Lead (Hypothetical) Kinase X 15Kinase Y (250), Kinase Z (>5,000)2.5%
Staurosporine Pan-KinasePKC (1), PKA (7), CDK2 (3)VEGFR2 (15), FLT3 (6), KIT (20)85%
Dasatinib Bcr-Abl, Src familyBcr-Abl (1), SRC (0.5), LCK (1)c-KIT (5), PDGFRβ (28), DDR1 (30)15%

Data for Staurosporine and Dasatinib are representative values from public sources. Data for BTZ-Lead is hypothetical for illustrative purposes.

Experimental Protocols

Accurate and reproducible data is the foundation of any comparative guide. The following are detailed methodologies for key experiments used to generate a cross-reactivity profile.

1. In Vitro Kinase Profiling via Radiometric Assay

This protocol is a standard method for determining an inhibitor's IC50 value against a large panel of purified kinases.[7]

  • Objective: To determine the potency and selectivity of an inhibitor across the human kinome.

  • Materials:

    • Purified recombinant kinases (e.g., Eurofins/DiscoverX or Reaction Biology kinase panels).

    • Specific peptide substrates for each kinase.

    • Test inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • [γ-³³P]ATP (radiolabeled ATP).

    • 10 mM ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare 3-fold serial dilutions of the test inhibitor (e.g., BTZ-Lead) in DMSO, starting from 100 µM.

    • In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor to the reaction buffer.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase.[10]

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

2. Cellular Target Engagement via Thermal Shift Assay (CETSA)

This assay confirms that the inhibitor binds to its intended target within a cellular context, which is a crucial step for validating in vitro findings.[12]

  • Objective: To verify target binding in intact cells by measuring changes in protein thermal stability.

  • Materials:

    • Cultured cells expressing the target kinase.

    • Test inhibitor.

    • Lysis buffer.

    • Antibodies for the target protein (for Western Blot).

    • Equipment for Western Blot or Mass Spectrometry.

  • Procedure:

    • Treat cultured cells with the test inhibitor or a vehicle control (DMSO) for a set period.

    • Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

    • Cool the samples and lyse the cells to separate soluble and aggregated proteins by centrifugation.

    • Collect the soluble fraction, as ligand-bound proteins are typically more stable and remain soluble at higher temperatures.

    • Quantify the amount of the target protein in the soluble fraction using Western Blot or mass spectrometry.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a standard workflow for kinase inhibitor profiling and a representative signaling pathway.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Validation start Compound Library (e.g., Benzothiazole Derivatives) hts High-Throughput Screen (HTS) (Single concentration, e.g., 1µM) start->hts hits Initial 'Hits' (>50% inhibition) hts->hits dose_response IC50 Determination (10-point dose curve) hits->dose_response potency Potent Compounds (IC50 < 100 nM) dose_response->potency kinase_panel Broad Kinase Panel Screen (>400 kinases) potency->kinase_panel selectivity Selectivity Profile Generated (Identification of off-targets) kinase_panel->selectivity cetsa Cellular Target Engagement (e.g., CETSA) selectivity->cetsa phenotype Phenotypic Assays (Confirm cellular effect) cetsa->phenotype lead Lead Candidate phenotype->lead

Caption: General workflow for kinase inhibitor screening and validation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes BTZ_Lead BTZ-Lead (Hypothetical Inhibitor) Kinase_X Kinase X (Oncogenic Driver) BTZ_Lead->Kinase_X Inhibits Kinase_X->RAS Activates

References

A Researcher's Guide to the Comparative Analysis of 6-Bromo-2-chlorobenzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative framework for the evaluation of 6-Bromo-2-chlorobenzothiazole derivatives. Leveraging computational and experimental data from related benzothiazole analogs, this document outlines the methodologies and potential biological activities of this promising class of compounds.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and binding interactions of these molecules, making them attractive candidates for targeted drug design. This guide focuses on the specific this compound backbone, offering insights into its potential through the lens of comparative molecular docking studies and relevant experimental protocols.

Comparative Docking Performance of Substituted Benzothiazoles

Table 1: Comparative Docking Scores of Benzothiazole Derivatives Against Bacterial DNA Gyrase (PDB ID: 3G75)

Compound IDSubstitution PatternDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
BTC-jN-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide-8.5Ciprofloxacin-7.9
BTC-rN-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide-8.2Ciprofloxacin-7.9

Data synthesized from studies on substituted benzothiazole derivatives as antimicrobial agents.[1]

Table 2: Comparative Docking Scores of Benzothiazole Derivatives Against E. coli Dihydroorotase

Compound IDSubstitution PatternDocking ScoreGlide Ligand Efficiency
Compound 3(Structure with benzothiazole core)-5.02-0.17
Compound 4(Structure with benzothiazole core)-4.57-0.16
HDDP (co-crystallized ligand)2-oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylic acid-7.37-0.57

Data from a study on novel benzothiazole derivatives as potential antimicrobial agents.[2][3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of in silico findings. Below are methodologies for molecular docking and a common in vitro assay used to assess the biological activity of benzothiazole derivatives.

Molecular Docking Protocol

A representative in silico molecular docking workflow is outlined below, based on common practices in the field.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is then energy minimized using a suitable force field (e.g., OPLS 2005) to relieve any steric clashes.[5]

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software and optimized using a suitable force field.

  • Grid Generation: A docking grid is defined around the active site of the target protein, typically centered on a co-crystallized ligand or predicted binding pocket.

  • Molecular Docking: The prepared ligands are docked into the defined grid using a docking program such as AutoDock or Glide. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a predefined scoring function.[5][6]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on their docking scores and binding interactions with the active site residues. Key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds are visualized and analyzed.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 human breast cancer cell line) are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives and a vehicle control.

  • Incubation: The plates are incubated for 48 to 72 hours to allow the compounds to exert their effects.[7]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Visualization of Methodologies

To further clarify the experimental and computational workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation start Starting Materials (e.g., 2-amino-6-bromobenzothiazole) reaction Chemical Reaction (e.g., Sandmeyer Reaction) start->reaction product This compound Derivatives reaction->product purification Purification product->purification characterization Structural Analysis (NMR, Mass Spec) purification->characterization ligand_prep Ligand Preparation characterization->ligand_prep treatment Compound Treatment characterization->treatment protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep->docking analysis Binding Mode Analysis docking->analysis data_analysis IC50 Determination analysis->data_analysis Correlation cell_culture Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay mtt_assay->data_analysis

Caption: A generalized workflow for the synthesis, in silico analysis, and in vitro evaluation of this compound derivatives.

docking_pathway cluster_inputs Inputs cluster_process Docking Process cluster_outputs Outputs protein Target Protein (PDB) - Crystal Structure preparation Preparation - Add Hydrogens - Assign Charges - Energy Minimization protein->preparation ligand This compound Derivative - 3D Structure ligand->preparation docking_run Docking Simulation - Grid Generation - Conformational Search - Scoring preparation->docking_run pose Binding Pose - Ligand Orientation - Conformation docking_run->pose score Docking Score - Binding Affinity (e.g., kcal/mol) docking_run->score interactions Binding Interactions - Hydrogen Bonds - Hydrophobic Contacts - Halogen Bonds docking_run->interactions

Caption: A logical diagram illustrating the key steps and outcomes of a molecular docking study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative experimental data for a series of these specific derivatives is an area for future research, the information gathered from related compounds provides a solid foundation for initiating such studies. By employing the outlined in silico and in vitro methodologies, researchers can effectively screen and characterize these compounds, paving the way for the discovery of new and potent drug candidates. The strategic placement of the bromo and chloro substituents is anticipated to be a key determinant of their biological activity, warranting a thorough investigation of their structure-activity relationships.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-chlorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Bromo-2-chlorobenzothiazole is classified as a hazardous halogenated organic compound. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Proper disposal is crucial to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of in standard trash or down the drain.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is essential for maintaining a safe laboratory environment.

Safety and Hazard Profile

This compound is a halogenated heterocyclic compound that requires careful handling due to its toxicological profile. The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties upon contact with skin and eyes.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Identity
IUPAC Name6-bromo-2-chloro-1,3-benzothiazole
CAS Number80945-86-4
Molecular FormulaC₇H₃BrClNS
Molecular Weight248.53 g/mol
Physical Properties
AppearanceWhite to off-white crystalline powder
Melting Point99-103 °C
Boiling Point157 °C at 18 mmHg
Toxicological Data
GHS ClassificationAcute toxicity, Oral (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[1]
Hazard StatementsH301: Toxic if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Environmental Hazards
PersistenceHalogenated organic compounds can be persistent in the environment.
Aquatic ToxicityBenzothiazole derivatives can be toxic to aquatic life.

Experimental Protocol for Disposal

The following protocol outlines the detailed methodology for the safe segregation, collection, and disposal of this compound waste from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, face shield, and a laboratory coat.

  • Designated hazardous waste container for halogenated organic solids (clearly labeled).

  • Chemical fume hood.

  • Waste labels from your institution's EHS department.

  • Spill kit with absorbent material for halogenated organics.

Procedure:

  • Waste Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired pure compound.

      • Grossly contaminated items (e.g., weighing boats, filter paper, gloves).

      • Residues from reaction vessels.

    • Crucially, this waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2]

  • Waste Collection (Solid Waste):

    • All operations involving the handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Collect all solid waste contaminated with this compound in a designated, compatible, and sealable hazardous waste container.

    • This container should be clearly marked with a "Hazardous Waste" label as soon as the first item of waste is added.[3]

    • The label must include the full chemical name, "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").

  • Waste Collection (Liquid Waste):

    • If this compound is dissolved in a solvent for a reaction, the resulting solution and any subsequent solvent rinses of the glassware are also considered halogenated hazardous waste.

    • Collect this liquid waste in a separate, designated container for halogenated organic liquids. Do not mix with solid waste.

    • The container must be kept tightly sealed when not in use to prevent the release of volatile compounds.

  • Storage Prior to Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

    • Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum volume of waste allowed in a satellite accumulation area and the timeframe for its removal.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a complete and accurate inventory of the waste container's contents.

    • The final disposal of halogenated organic waste is typically achieved through high-temperature incineration at a specialized facility.[2]

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material from a spill kit suitable for halogenated organic compounds.

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Interim Storage & Pickup cluster_3 Final Disposal A Generation of This compound Waste (Solid & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C Segregate as 'Halogenated Organic Waste' B->C D Collect in a Designated, Labeled, and Sealed Container C->D E Store in a Secure Satellite Accumulation Area D->E Storage F Contact EHS or Licensed Waste Disposal Contractor E->F When Container is Full G Transport to a Permitted Hazardous Waste Facility F->G Scheduled Pickup H High-Temperature Incineration G->H Final Treatment

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Bromo-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-2-chlorobenzothiazole. Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. Based on available safety data, the primary hazards include:

  • Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Select gloves with a thickness of at least 4 mil. Regularly inspect gloves for any signs of degradation or puncture.To prevent skin contact and absorption. Specific breakthrough time data for this compound is not available, so conservative measures are necessary.
Eye and Face Protection Chemical safety goggles and a face shield are required.To protect against splashes and accidental contact with the eyes and face.[2]
Body Protection A long-sleeved laboratory coat, preferably a disposable, back-closing gown tested for chemotherapy protection.To protect the skin from contamination.[2]
Respiratory Protection A NIOSH-approved respirator is necessary, especially when handling the solid compound or if there is a risk of aerosol generation. The type of respirator (e.g., N95, half-face with appropriate cartridges) should be determined by a formal risk assessment.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Pre-Handling Preparations:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood before starting work. This includes the chemical container, weighing paper, spatulas, reaction vessels, and waste containers.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the fume hood.

Handling the Compound:

  • Weighing: If weighing the solid, do so on a tared weigh boat or paper inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be performed in closed or covered vessels within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

Disposal Plan: Segregation and Disposal of Waste

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated weighing paper, and other solid materials should be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams to reduce disposal costs and complexity.[4]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be considered hazardous waste and collected in a labeled container for contaminated PPE.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation gather_materials Gather All Materials in Hood prep_fume_hood->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer perform_reaction Conduct Experiment weigh_transfer->perform_reaction decontaminate_equipment Decontaminate Equipment perform_reaction->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Segregate and Dispose of Waste wash_hands->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

  • Spill: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.

By following these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chlorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.